molecular formula C6H4Br2N2O2 B1352729 2,5-Dibromo-4-nitroaniline CAS No. 25462-68-4

2,5-Dibromo-4-nitroaniline

Cat. No.: B1352729
CAS No.: 25462-68-4
M. Wt: 295.92 g/mol
InChI Key: KUASSBMCIQLDOH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitroaniline is a useful research compound. Its molecular formula is C6H4Br2N2O2 and its molecular weight is 295.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dibromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSBMCIQLDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457049
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-68-4
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural validation of 2,5-Dibromo-4-nitroaniline (CAS 25462-68-4).

Executive Summary

This compound (CAS 25462-68-4) is a highly functionalized aromatic intermediate used in the synthesis of conducting polymers (oligo-phenylene ethynylenes) and advanced azo pigments.[1][2][3][4][5] Its structural integrity is critical for downstream applications, as the presence of the isomeric impurity 2,6-dibromo-4-nitroaniline (CAS 827-94-1) can disrupt molecular wire conductivity and crystal packing.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) to distinguish the 2,5-isomer from its common analogs, supported by a validated synthesis protocol and impurity rejection logic.

Part 1: Structural Analysis & Molecular Logic

The this compound molecule possesses a unique substitution pattern that breaks the symmetry found in its more common 2,6-isomer. Understanding this asymmetry is the key to interpreting its spectral data.

Structural Logic Table
FeatureThis compound (Target)2,6-Dibromo-4-nitroaniline (Impurity)
Symmetry Asymmetric (

)
Symmetric (

)
Proton Environment Two distinct aromatic protons (

and

)
Two equivalent aromatic protons (

and

)

H NMR Signal
Two Singlets (

~7.1 and ~8.2 ppm)
One Singlet (Integrating to 2H)
Dipole Moment High (Push-Pull system)Moderate (Cancelled vectors)
Electronic Environment
  • H-3 (Deshielded): Located between a Bromine atom and the Nitro group. The strong electron-withdrawing nature of

    
     (via resonance and induction) shifts this proton significantly downfield.
    
  • H-6 (Shielded): Located between a Bromine atom and the Amino group. The electron-donating

    
     effect of the 
    
    
    
    group shields this proton, shifting it upfield.

Part 2: Synthesis & Purification Protocol

To ensure the characterization of the correct isomer, the synthesis must avoid direct bromination of 4-nitroaniline, which predominantly yields the 2,6-isomer. The validated route utilizes 2,5-dibromoaniline as the starting material, protecting the amine to control nitration regioselectivity.

Validated Synthetic Workflow (Graphviz)

Synthesis Start 2,5-Dibromoaniline (Starting Material) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 2,5-Dibromoacetanilide Step1->Inter1 Protection Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 2,5-Dibromo-4-nitroacetanilide Step2->Inter2 Regioselective Nitration (Para to NHAc) Step3 Hydrolysis (H2SO4 / H2O, Heat) Inter2->Step3 Product This compound (CAS 25462-68-4) Step3->Product Deprotection

Caption: Synthesis of this compound via the acetanilide route to ensure regiochemical fidelity.

Protocol Summary:

  • Acetylation: 2,5-Dibromoaniline is refluxed with acetic anhydride to form 2,5-dibromoacetanilide.

  • Nitration: The acetanilide is added to a mixture of nitric and sulfuric acid. The bulky acetamido group and the directing effects force the nitro group to the 4-position (para to the amine).

  • Hydrolysis: The intermediate is heated in 70%

    
     followed by water addition to cleave the acetyl group, precipitating the pure amine.
    
  • Purification: Recrystallization from methanol yields bright yellow crystals (mp 182.9–183.9 °C).[6]

Part 3: Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for isomer identification. All data below is referenced to DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


.

H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Justification
8.21 Singlet (s)1HH-3 Ortho to

and

. Highly deshielded by the nitro group's anisotropy and inductive effect.
7.09 Singlet (s)1HH-6 Ortho to

and

. Shielded by the lone pair donation from the amine.
6.86 Broad Singlet (s)2H-NH

Exchangeable amine protons. Chemical shift varies with concentration and water content.

C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentCarbon Type
151.5 C-1

(Deshielded by N)
136.0 C-4

131.4 C-3

(Ortho to Nitro)
118.1 C-6

(Ortho to Amine)
115.5 C-5

104.1 C-2

Mass Spectrometry (MS)

The mass spectrum provides a characteristic isotope fingerprint due to the presence of two bromine atoms.

Method: Electron Impact (EI), 70 eV.[6]

m/z (Mass-to-Charge)Relative AbundanceIon IdentityInterpretation
294 ~50%

(

)
Molecular Ion
296 100% (Base)

(

)
Diagnostic Triad: The 1:2:1 ratio at 294:296:298 confirms the

pattern.
298 ~50%

(

)
Molecular Ion
266 High

Loss of Nitric Oxide (30 Da), characteristic of nitroarenes.
215/217 Moderate

Loss of Bromine radical.
Infrared Spectroscopy (IR)

Used for functional group confirmation.[7][8]

Frequency (cm

)
Vibration ModeFunctional Group
3480, 3360 Stretching (

)
Primary Amine (

)
3080 StretchingAromatic C-H
1580 StretchingAromatic Ring Skeleton
1510 Asymmetric StretchNitro Group (

)
1330 Symmetric StretchNitro Group (

)
~600-500 StretchingCarbon-Bromine (

)

Part 4: Quality Control & Impurity Profiling

To certify a batch of this compound, the analyst must prove the absence of the 2,6-isomer.

Isomer Discrimination Logic Tree

IsomerLogic Start Analyze 1H NMR Spectrum (Aromatic Region 6.5 - 8.5 ppm) Count Count Aromatic Signals Start->Count OneSignal One Singlet (2H) Count->OneSignal Symmetric TwoSignals Two Singlets (1H each) Count->TwoSignals Asymmetric Result26 Identity: 2,6-Dibromo-4-nitroaniline (REJECT) OneSignal->Result26 CheckShift Check Chemical Shifts TwoSignals->CheckShift Result25 Identity: this compound (CONFIRM) ShiftVal Peak A: ~8.2 ppm (H-3) Peak B: ~7.1 ppm (H-6) CheckShift->ShiftVal ShiftVal->Result25

Caption: Decision matrix for validating the 2,5-isomer against the common 2,6-impurity using Proton NMR.

Specification Limits
  • Appearance: Bright yellow needles or powder.

  • Melting Point: 182–184 °C (Distinct from 2,6-isomer mp ~205-207 °C).

  • Purity (HPLC): >98.0% (Area %).[9]

  • Regio-isomer Content: <0.5% (by NMR integration).

References

  • Preparation of this compound. PrepChem.com. Available at: [Link]

  • Oxidation of Electron-Deficient Anilines by HOF. Organic Letters. (Synthesis and characterization context). Available at: [Link]

Sources

Strategic Functionalization of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Regioselective Scaffolding in Drug Discovery

Executive Summary

2,5-Dibromo-4-nitroaniline (CAS: 827-52-1) represents a distinct class of "push-pull" aromatic scaffolds essential for high-precision medicinal chemistry and material science. Unlike its more common isomer, 2,6-dibromo-4-nitroaniline (produced via direct bromination of p-nitroaniline), the 2,5-isomer offers an asymmetrical electronic environment. This asymmetry—defined by the para relationship between the strongly donating amine and the withdrawing nitro group, flanked by chemically equivalent but electronically distinct bromine atoms—enables orthogonal functionalization .

This guide details the critical reaction pathways of this compound, focusing on regioselective control. It is designed for researchers requiring high-purity intermediates for benzimidazole therapeutics, conductive polymers (polyanilines), and complex heterocycles.

Part 1: Synthesis & Structural Integrity

The Isomer Challenge: Direct bromination of 4-nitroaniline yields the 2,6-dibromo isomer due to the ortho-directing power of the amine. To access the 2,5-substitution pattern, a "Protection-Nitration-Deprotection" strategy starting from 2,5-dibromoaniline is required. This route leverages the steric bulk and directing effects of the acetamide group to force nitration at the 4-position.

Validated Synthetic Protocol
  • Starting Material: 2,5-Dibromoaniline[1][2]

  • Target: this compound[1][2]

StepReagentsConditionsMechanismCritical Note
1. Protection Ac

O, AcOH
Reflux, 1hAcetylationMasks amine; prevents oxidation.
2. Nitration HNO

, H

SO

0°C

RT
Electrophilic Aromatic SubstitutionDirects NO

para to acetamide (Position 4).
3. Deprotection HCl (aq), EtOHReflux, 2hHydrolysisRestores free amine.

Yield Expectation: 65–75% (overall). Purity Check: 1H NMR must show two singlets (aromatic protons) with no coupling, confirming the para arrangement of protons (positions 3 and 6).

Part 2: Key Chemical Reactions[3]
1. Regioselective Nucleophilic Aromatic Substitution (S

Ar)

The most valuable feature of this scaffold is the differential reactivity of the two bromine atoms.

  • C5-Br: Located ortho to the Nitro group. Highly activated for S

    
    Ar due to inductive withdrawal (-I) and resonance stabilization of the Meisenheimer complex.
    
  • C2-Br: Located meta to the Nitro group and ortho to the Amine. Deactivated toward nucleophiles.

Application: Synthesis of non-symmetrical diamines or benzimidazole precursors.

Protocol: C5-Selective Displacement

  • Solvent: DMF or DMSO (Polar aprotic promotes S

    
    Ar).
    
  • Nucleophile: Primary amine (1.1 equiv) or Thiol.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv).
  • Temp: 60–80°C.

  • Observation: The C5-Br is displaced exclusively. The C2-Br remains intact for subsequent Pd-coupling.

2. Chemoselective Nitro Reduction

Reducing the nitro group converts the scaffold into 2,5-dibromo-1,4-phenylenediamine , a critical monomer for conductive polymers and a precursor for benzobisazoles.

The Hydrodebromination Risk: Standard catalytic hydrogenation (H


/Pd-C) poses a high risk of cleaving the C-Br bonds (hydrodebromination). To preserve the halogens, chemical reduction methods are mandatory.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

  • Reagents: Iron powder (Fe, 325 mesh), NH

    
    Cl (catalytic), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend this compound in EtOH/H

      
      O.
      
    • Add NH

      
      Cl and heat to reflux.
      
    • Add Fe powder portion-wise (exothermic).

    • Reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Hot filtration (remove iron oxides) and crystallization.

  • Why this works: The mild conditions reduce NO

    
    
    
    
    
    NH
    
    
    without touching the Ar-Br bonds.
3. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The scaffold allows for stepwise functionalization. While both bromines are reactive, the electronic bias allows for site-selectivity, particularly if the C5 position has already been modified via S


Ar. If unmodified, the C5-Br (electron-deficient) typically undergoes oxidative addition faster than the electron-rich C2-Br in competitive couplings.

Protocol: Suzuki Coupling

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base: Na

    
    CO
    
    
    
    (2M aq).
  • Solvent: Toluene/EtOH (2:1).

  • Temp: 90°C.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Hub-and-Spoke" reactivity model of this compound, highlighting the divergence between nucleophilic attack (C5) and metal-catalyzed coupling.

ReactionPathways Start This compound (Core Scaffold) Diamine 2,5-Dibromo-1,4-phenylenediamine (Monomer for Polymers) Start->Diamine Fe / NH4Cl (Nitro Reduction) SNAr_Product 5-Amino-2-bromo-4-nitroaniline (Regioselective C5 Sub.) Start->SNAr_Product R-NH2 / K2CO3 (SNAr @ C5) Suzuki Biaryl Derivatives (Pd-Catalyzed) Start->Suzuki Ar-B(OH)2 / Pd(0) (Cross-Coupling) Benzimidazole Benzobisazoles (High-Performance Materials) Diamine->Benzimidazole R-COOH / PPA DrugCore Unsymmetrical Benzimidazoles SNAr_Product->DrugCore Reduction + Cyclization

Figure 1: Strategic reaction map. Green path: Reduction retains Br for polymerization. Red path: Exploits the ortho-nitro effect for regioselective substitution.

Part 4: Experimental Data Summary
Reaction TypeTarget PositionReagent ClassSelectivity DriverTypical Yield
S

Ar
C5-BromineNucleophile (Amines)Ortho-Nitro activation (Meisenheimer stabilization)80–90%
Reduction Nitro GroupMetal Reductant (Fe, Sn)Chemoselectivity (Avoids Pd-H dehalogenation)85–95%
Suzuki C2/C5 BromineBoronic Acid / Pd(0)Oxidative addition rates (Electronic deficiency)70–85%
Cyclization C1-NH

+ C4-NH

Carboxylic AcidsFormation of imidazole ring60–80%
References
  • Synthesis of 2,5-Dibromo-1,4-phenylenediamine

    • Source: ChemicalBook. (2025).[3][4] "2,5-Dibromo-1,4-phenylenediamine synthesis."

    • Context: Confirms the reduction pathway from the nitro-precursor to the diamine monomer.
    • URL:

  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Source: New Journal of Chemistry (RSC). "Regioselective nucleophilic aromatic substitution reactions...
    • Context: Provides the theoretical basis for the activation of halogens ortho to nitro groups (C5 selectivity).
    • URL:

  • Suzuki Coupling of Dibromo-nitroanilines

    • Source: ResearchGate.[5] "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids."

    • Context: While discussing the 2,6-isomer, this establishes the protocol and catalyst systems (Pd(OAc)2 or Pd(PPh3)4) applicable to the 2,5-isomer.
    • URL:

  • Reduction Methodologies (Nitro to Amine)

    • Source: Organic Chemistry Portal. "Amine synthesis by nitro compound reduction."
    • Context: Validates the use of Iron/Ammonium Chloride and other chemoselective methods to avoid dehalogen
    • URL:

Sources

electrophilic substitution reactions of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dibromo-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions pertaining to this compound (CAS No: 25462-68-4).[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic structure, reactivity, and directing effects that govern the molecule's behavior in electrophilic aromatic substitution (EAS). While the heavily substituted and deactivated nature of the aromatic ring makes further electrophilic substitution challenging, this guide will explore the theoretical underpinnings of its reactivity, discuss potential reaction pathways under forcing conditions, and provide detailed, field-proven protocols for the synthesis of related, structurally significant compounds that exemplify the core principles of EAS on highly substituted anilines.

Introduction: The Structural and Synthetic Context of this compound

This compound is a halogenated aromatic amine, a class of compounds recognized for their versatility as building blocks in organic synthesis.[2] The molecule's structure is characterized by an aniline core bearing three key substituents: two bromine atoms and a nitro group. This specific substitution pattern creates a unique electronic environment that profoundly influences the reactivity of the aromatic ring. The presence of electron-donating (amino) and electron-withdrawing (bromo, nitro) groups makes it an intriguing substrate for studying the interplay of substituent effects in aromatic chemistry.[2]

Historically, compounds like this compound and its isomers, such as 2,6-Dibromo-4-nitroaniline, are crucial intermediates in the synthesis of azo disperse dyes.[3][4][5] In the realm of medicinal chemistry, the incorporation of nitro-aromatic moieties is a well-established strategy in the design of bioactive molecules and drugs, valued for their ability to modulate electronic properties and engage in specific biological interactions.[6][7] Understanding the electrophilic substitution behavior of this scaffold is therefore essential for its strategic utilization in the synthesis of novel dyes, materials, and potential pharmaceutical agents.

Theoretical Framework: Predicting Reactivity in a Highly Substituted System

The susceptibility of an aromatic ring to electrophilic attack is dictated by the electronic nature of its substituents. Substituents modulate the electron density of the ring and direct incoming electrophiles to specific positions. In this compound, we must consider the combined influence of four distinct groups.

Analysis of Substituent Effects
  • Amino Group (-NH₂): The amino group is a powerful activating group.[8][9] Through its lone pair of electrons, it donates significant electron density to the aromatic ring via a resonance effect (+M). This effect strongly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it a potent ortho, para-director.[9]

  • Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups.[10] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M). This withdrawal substantially reduces the ring's nucleophilicity, making electrophilic substitution much more difficult. It is a potent meta-director.[10]

  • Bromo Groups (-Br): Halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), making them ortho, para-directors.[11]

The Cumulative Effect and Regioselectivity

In this compound, the positions 1, 2, 4, and 5 are occupied. The available sites for a potential electrophilic attack are C3 and C6.

  • The -NH₂ group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.

  • The -NO₂ group at C4 deactivates the entire ring and directs incoming electrophiles to its meta positions (C2, C6).

  • The -Br group at C2 directs to its ortho (C1, C3) and para (C5) positions.

  • The -Br group at C5 directs to its ortho (C4, C6) and para (C2) positions.

Let's analyze the activation/deactivation at the open positions:

  • Position C6: This position is ortho to the powerfully activating -NH₂ group and meta to the deactivating -NO₂ group. It is also ortho to the deactivating -Br at C5. The directing effects of the amino and nitro groups are synergistic, both favoring substitution at C6 over C3.

  • Position C3: This position is meta to the activating -NH₂ group and ortho to the deactivating -NO₂ and -Br (at C2) groups.

Potential Electrophilic Substitution Reactions: A Theoretical and Practical Outlook

Given the highly deactivated nature of the this compound ring, further electrophilic substitution is synthetically challenging. The following sections discuss the probable outcomes for standard EAS reactions.

Nitration

Nitration typically involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile.[12] For a heavily deactivated substrate like this compound, forcing conditions such as fuming nitric acid and oleum at elevated temperatures would likely be necessary.

  • Predicted Product: 2,5-Dibromo-4,6-dinitroaniline.

  • Causality of Experimental Choice: The strong acid medium protonates the amino group to form an anilinium ion (-NH₃⁺). This transformation is critical as the -NH₃⁺ group is a powerful deactivating, meta-directing group. This would further deactivate the ring and direct away from C6, complicating the reaction. Therefore, direct nitration is often problematic for anilines.[13] A more viable, though multi-step, approach would involve protecting the amine as an amide first.

Halogenation

Further bromination would require a potent electrophilic bromine source, such as Br₂ with a strong Lewis acid catalyst (e.g., FeBr₃). The extreme deactivation of the ring would likely necessitate high temperatures.

  • Predicted Product: 2,3,5-Tribromo-4-nitroaniline or 2,5,6-Tribromo-4-nitroaniline. The C6 position is the electronically favored site.

  • Experimental Rationale: The Lewis acid polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) necessary to attack the electron-poor ring.[14]

Sulfonation

Sulfonation would require fuming sulfuric acid (oleum, H₂SO₄·SO₃) at high temperatures. The electrophile is SO₃.[12]

  • Predicted Product: 3,6-Dibromo-4-nitroaniline-2-sulfonic acid. The electrophile would add to the C6 position.

  • Self-Validating System: The sulfonation reaction is often reversible.[12] This can be exploited for purification or to use the sulfonic acid group as a temporary blocking group, although its application on this specific substrate is not documented.

Synthesis of Substituted Nitroanilines: A Practical Protocol

While further substitution on this compound is challenging, its synthesis and the synthesis of its isomers are prime examples of electrophilic substitution on an activated/deactivated ring. The synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline is well-documented and serves as an excellent model.[3][4][15]

The core principle is the bromination of 4-nitroaniline. Here, the amino group directs the incoming bromine electrophiles to its ortho positions (C2 and C6), which are conveniently meta to the deactivating nitro group.

Table 1: Reactant Properties and Roles
CompoundFormulaMolar Mass ( g/mol )Role in Synthesis
4-NitroanilineC₆H₆N₂O₂138.12Starting Material
Sulfuric AcidH₂SO₄98.08Solvent/Medium
BromineBr₂159.81Brominating Agent
Hydrogen PeroxideH₂O₂34.01Oxidant (to regenerate Br⁺)
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitroaniline[3]

Step 1: Preparation of Reaction Mixture

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 220.0g of 60% sulfuric acid.

  • With stirring, slowly add 27.6g (0.2 mol) of 4-nitroaniline.

  • Stir the resulting slurry for 2.0 hours at room temperature to ensure complete dispersion.

Step 2: Bromination

  • Slowly add 35.2g (0.22 mol) of liquid bromine via the dropping funnel. Maintain the reaction temperature between 20-25°C using an ice bath.

  • After the addition is complete, continue stirring at 20-25°C for 4.0 hours.

Step 3: Oxidation and Reaction Completion

  • Add 25.0g of 30% hydrogen peroxide dropwise, ensuring the temperature remains at 20-25°C.

  • Continue the reaction for an additional 4.0 hours at the same temperature. The oxidant helps to ensure the bromine is present in its electrophilic form.

Step 4: Isolation and Purification

  • Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

  • The yellow precipitate of 2,6-Dibromo-4-nitroaniline will form.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60°C. Expected purity is typically >99%.[3]

Visualizations: Mechanisms and Workflows

Diagram 1: Electronic Effects in this compound

Caption: Directing effects on the this compound ring.

Diagram 2: Experimental Workflow for Synthesis of 2,6-Dibromo-4-nitroaniline

G start Dispersion 4-Nitroaniline in 60% H₂SO₄ bromination Bromination Add Br₂ @ 20-25°C Stir for 4h start->bromination 2h stirring oxidation Oxidation Add 30% H₂O₂ @ 20-25°C Stir for 4h bromination->oxidation Maintain Temp. quench Reaction Quench Pour onto crushed ice oxidation->quench Completion isolation Product Isolation Filter solid precipitate quench->isolation wash Washing Wash with H₂O until neutral isolation->wash dry Drying Vacuum oven @ 60°C wash->dry product Final Product 2,6-Dibromo-4-nitroaniline dry->product

Caption: Workflow for the synthesis of 2,6-Dibromo-4-nitroaniline.

Conclusion for the Field Professional

This compound presents a classic case study in the competitive nature of substituent effects in electrophilic aromatic substitution. The powerful activating, ortho, para-directing amino group is pitted against the combined deactivating forces of a nitro group and two bromine atoms. While this electronic environment renders the molecule highly unreactive towards further electrophilic attack, a theoretical analysis points to the C6 position as the most probable site for substitution under forcing conditions.

For the synthetic chemist, the true utility of this molecule and its isomers often lies in their role as stable, functionalized intermediates. The protocols for their synthesis, such as the bromination of 4-nitroaniline, are robust, scalable, and illustrative of how to control regioselectivity in highly substituted systems. A thorough understanding of the electronic principles laid out in this guide is paramount for any researcher aiming to incorporate this or similar halogenated nitroaniline scaffolds into the synthesis of novel dyes, functional materials, or complex molecular architectures for drug discovery.

References

  • Buncel, E., & Crampton, M. R. (Year). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E65, o480.
  • Wikipedia contributors. (n.d.). 4-Nitroaniline. Wikipedia.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. Study Prep.
  • BenchChem. (n.d.). Historical synthesis methods of 2,6-Dibromo-4-nitroaniline.
  • LibreTexts. (2023). Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
  • PrepChem.com. (n.d.). Preparation of this compound.
  • Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. Wikipedia.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.
  • ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
  • ChemSrc. (n.d.). This compound.
  • Gomez-Gutierrez, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
  • LibreTexts. (2020). Reactions of Arylamines.
  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.

Sources

Technical Guide: Selective Reduction of the Nitro Group in 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The reduction of 2,5-Dibromo-4-nitroaniline to 2,5-Dibromo-1,4-phenylenediamine presents a classic chemoselectivity conflict in organic synthesis: removing oxygen from the nitro group without removing the bromine atoms from the aromatic ring.

  • The Trap (Hydrodehalogenation): Standard catalytic hydrogenation (H₂/Pd-C) is thermodynamically favorable for both nitro reduction and aryl-halide reduction. Under typical conditions, this leads to the formation of 1,4-phenylenediamine or mono-bromo species, destroying the target scaffold.

  • The Solution (Dissolving Metal Reductions): To ensure the retention of the bromine substituents, we must utilize electron transfer mechanisms that operate at potentials sufficient to reduce the nitro group (-0.4 to -0.6 V vs SHE) but insufficient to cleave the C-Br bond.

Methodological Evaluation

We evaluate three primary methodologies for this specific transformation.

MethodologyReagentsSelectivity (Br retention)ScalabilityVerdict
Stannous Chloride (SnCl₂) SnCl₂[1][2][3]·2H₂O / HCl / EtOHHigh Low-MediumRecommended for Lab Scale. Highest reliability; cleanest profile.
Iron Reduction (Béchamp) Fe powder / AcOH / EtOHHighHighRecommended for Bulk. Cheaper, but requires rigorous filtration of iron sludge.
Catalytic Hydrogenation H₂ / Pt-C (Sulfided)VariableHighHigh Risk. Requires precise poisoning of catalyst to prevent dehalogenation.

Decision: This guide prioritizes the SnCl₂/HCl method for research and development applications due to its superior reproducibility and ease of monitoring, despite the challenge of tin salt removal during workup.

Part 2: Mechanistic Pathway & Visualization

The reduction proceeds through a stepwise electron transfer cascade. Understanding this pathway helps in troubleshooting incomplete reactions (often stalled at the hydroxylamine stage).

ReactionPathway Start 2,5-Dibromo- 4-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso 2e-, 2H+ SideProduct Dehalogenated Byproducts Start->SideProduct H2/Pd (Avoid) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e-, 2H+ Product 2,5-Dibromo- 1,4-phenylenediamine Hydroxyl->Product 2e-, 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway. The conversion from hydroxylamine to amine is often the rate-determining step in acidic media.

Part 3: Detailed Experimental Protocol (SnCl₂ Method)

Reagents & Stoichiometry
  • Substrate: this compound (1.0 eq)

  • Reductant: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Note: Theoretical requirement is 3.0 eq, but excess is required to drive the reaction kinetics and prevent stalling at the hydroxylamine.

  • Solvent: Ethanol (absolute)

  • Acid Catalyst: Concentrated HCl (37%)

Step-by-Step Procedure

Step 1: Solvation In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (e.g., 10 mmol, 2.96 g) in Ethanol (50 mL). The starting material is a yellow/orange solid.

Step 2: Reagent Addition (The Exotherm) Add SnCl₂·2H₂O (50 mmol, 11.28 g) to the solution. The salt may not dissolve completely at room temperature. Critical Control Point: Add Conc. HCl (5-10 mL) dropwise. This addition is exothermic. The solution will darken, and the tin salts will dissolve.

Step 3: Reflux & Monitoring Heat the mixture to mild reflux (70-75°C) for 2–4 hours.

  • Monitoring: Use TLC (Solvent: 3:7 Ethyl Acetate/Hexane).

    • Starting Material: High R_f (Yellow spot).

    • Product: Lower R_f (Fluorescent/brown spot, turns dark upon exposure to air/light).

    • Intermediate: If a spot persists between the SM and Product, the hydroxylamine is not fully reduced. Add 1.0 eq more SnCl₂ and continue reflux.

Step 4: Workup (Managing Tin Emulsions) The most difficult part of SnCl₂ reductions is removing the amphoteric tin salts, which form gelatinous emulsions at neutral pH.

  • Option A (Alkaline Extraction - Recommended):

    • Concentrate the ethanol reaction mixture to ~20% volume under reduced pressure.

    • Pour the residue into ice-water (100 mL).

    • Slowly basify to pH > 10 using 20% NaOH solution. The tin forms soluble sodium stannate (

      
      ), keeping the aqueous layer clear.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[4]
      
  • Option B (Rochelle Salt - For Sensitive Substrates):

    • Quench reaction with saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

    • Stir vigorously for 1 hour until layers separate cleanly (Tartrate complexes the tin).

Purification & Characterization
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, gradient 10% -> 40% EtOAc in Hexanes).

  • Stability Warning: Phenylenediamines are oxidation-sensitive. Store under inert atmosphere (Ar/N₂) and in the dark.

Expected Data:

  • Appearance: Off-white to light brown crystalline solid.

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ signal of the nitroaniline (usually ~7.5 ppm) and the appearance of a new, simplified aromatic region (singlets if symmetrical, though the pre-existing amines make this complex). The key is the integration of amine protons.

Part 4: Alternative Scalable Protocol (Fe/AcOH)

For reactions exceeding 50g, SnCl₂ becomes cost-prohibitive and waste-intensive.

Workflow:

  • Suspend This compound (1.0 eq) in Acetic Acid/Water (5:1 ratio).

  • Heat to 60°C.

  • Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution.

  • Reflux for 2 hours.

  • Hot Filtration: Filter the mixture while hot through a Celite pad to remove unreacted iron and iron oxides.

  • Precipitate the product by pouring the filtrate into ice-water and neutralizing with NaHCO₃.

Workflow Setup Setup: Substrate + EtOH + SnCl2 Activation Activation: Add HCl (Exothermic) Setup->Activation Reflux Reflux: 75°C, 2-4 Hours Activation->Reflux Check TLC Check: SM Gone? Reflux->Check AddMore Add 1.0 eq SnCl2 Check->AddMore No Workup Workup: Basify (pH > 10) Extract EtOAc Check->Workup Yes AddMore->Reflux

Figure 2: Operational workflow for the SnCl₂ reduction protocol.

Part 5: References

  • Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[3] Link[3]

  • Iron Reduction Methodology: Chandrappa, S., et al. (2010).[5] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes.[5] Synlett, 2010(20), 3019-3022. Link

  • Synthesis of Halogenated Phenylenediamines: Research carried out on similar substrates (2,5-dichloro analogs) confirms the stability of the aryl-halide bond under Sn/HCl conditions. Patent CN103508903A. Link

  • General Review of Nitro Reduction: Orlandi, M., et al. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445. Link

Sources

Unlocking the Therapeutic Promise of 2,5-Dibromo-4-nitroaniline: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 2,5-Dibromo-4-nitroaniline

In the landscape of medicinal chemistry, the nitroaniline scaffold has repeatedly emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Substituted nitroanilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other industrially significant chemicals.[3][4] The introduction of halogen substituents, particularly bromine, is a well-established strategy to modulate the physicochemical properties and enhance the biological efficacy of aromatic compounds. It is within this context that this compound, a molecule with a unique substitution pattern, presents itself as a compelling candidate for biological investigation. While direct studies on this specific isomer are not extensively documented, the known bioactivities of its structural relatives, such as 2,6-dibromo-4-nitroaniline and other nitroaromatic compounds, provide a strong rationale for a thorough exploration of its therapeutic potential.[5] This guide outlines a comprehensive research framework for elucidating the potential anticancer, antimicrobial, and enzyme inhibitory activities of this compound.

Chemical and Physical Properties

A foundational understanding of the molecule's characteristics is paramount for designing meaningful biological assays.

PropertyValueSource
Molecular Formula C₆H₄Br₂N₂O₂[6]
Molecular Weight 295.92 g/mol [6][7]
Appearance Yellow solid[7]
LogP 3.80640[6]
CAS Number 25462-68-4[6]

The presence of two bromine atoms and a nitro group on the aniline ring is expected to significantly influence the molecule's lipophilicity and electronic properties, which are key determinants of its interaction with biological targets.

Hypothesized Biological Activity I: Anticancer Potential

The structural similarity of this compound to other nitroanilines with demonstrated cytotoxic and pro-apoptotic effects strongly suggests a potential role as an anticancer agent.[5][8] Specifically, the related compound 2,6-dibromo-4-nitroaniline is hypothesized to induce apoptosis through caspase activation.[5] Furthermore, nitroaniline mustards have been explored as hypoxia-selective cytotoxic agents, where the nitro group is metabolically reduced to an active form.[9]

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways. We hypothesize that this compound may initiate apoptosis through the intrinsic pathway, potentially by causing mitochondrial dysfunction, leading to the activation of executioner caspases like caspase-3.

cluster_cell Cancer Cell Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical pathway for apoptosis induction by this compound.

Experimental Workflow for Anticancer Activity Screening

To systematically evaluate the anticancer potential of this compound, a tiered screening approach is proposed.

start Start: Compound Synthesis and Purification mtt Tier 1: Cytotoxicity Screening (MTT Assay) - Multiple cancer cell lines - Determine IC50 values start->mtt caspase Tier 2: Apoptosis Confirmation (Caspase-Glo 3/7 Assay) - Quantify caspase activation mtt->caspase If cytotoxic flow Tier 3: Cell Cycle Analysis (Flow Cytometry) - Investigate effects on cell cycle progression caspase->flow If pro-apoptotic end End: Data Analysis and Lead Candidate Evaluation flow->end

Caption: Experimental workflow for evaluating anticancer properties.

Detailed Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

2. Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

  • Protocol:

    • Follow the cell seeding and treatment steps as described for the MTT assay.

    • After the incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Hypothesized Biological Activity II: Antimicrobial Efficacy

Nitroaromatic compounds have a rich history as antimicrobial agents, with examples like metronidazole and nitrofurantoin being used in clinical practice.[1] The presence of a nitro group is often essential for their mechanism of action, which can involve intracellular reduction to form reactive nitro anion radicals.[1] Halogenation can further enhance antimicrobial activity.[1] Therefore, this compound is a prime candidate for investigation as a novel antibacterial or antifungal agent.

Experimental Workflow for Antimicrobial Activity Screening

A standard broth microdilution method will be employed to determine the minimum inhibitory concentration (MIC).

start Start: Prepare Compound Stock Solution dilution Step 1: Serial Dilution of Compound in 96-well plate start->dilution inoculation Step 2: Inoculate with Standardized Bacterial/Fungal Suspension dilution->inoculation incubation Step 3: Incubate at Appropriate Temperature and Time inoculation->incubation mic Step 4: Determine MIC (Lowest concentration with no visible growth) incubation->mic end End: Record and Analyze Results mic->end

Sources

role of 2,5-Dibromo-4-nitroaniline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 2,5-Dibromo-4-nitroaniline as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. We will delve into its synthesis, core applications in the dye industry, and its emerging significance as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's reactivity and utility.

Introduction: The Molecular Blueprint of a Versatile Intermediate

This compound is a polysubstituted aromatic amine whose strategic placement of functional groups—an amine, a nitro group, and two bromine atoms—makes it a highly valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the reactivity of the aromatic ring and the amino group, rendering it an excellent precursor for a variety of complex molecules.

Its primary and most established role is as a diazo component in the synthesis of azo dyes and pigments.[1][2] However, its utility is not confined to coloration. The compound's unique electronic and steric properties are increasingly being leveraged in the field of medicinal chemistry to construct novel therapeutic agents.[3] This guide will explore the fundamental chemistry that underpins these applications, providing both theoretical insights and practical, field-proven protocols.

Core Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data points are critical for experimental design, safety assessment, and process optimization.

PropertyValueReference
CAS Number 25462-68-4[4]
Molecular Formula C₆H₄Br₂N₂O₂[5]
Molecular Weight 295.91 g/mol [5]
Appearance Yellow Powder / Solid[5]
Melting Point 178 °C[6]

Synthesis of this compound: Crafting the Precursor

The industrial and laboratory-scale preparation of this compound typically starts from 4-nitroaniline. The core transformation is a regioselective double bromination.

Classical Bromination Pathway

The traditional synthesis involves the direct bromination of 4-nitroaniline using elemental bromine or other brominating agents in the presence of an acid, often in a solvent like tetrachloromethane.[2] A more robust method involves performing the bromination in an acidic medium, such as sulfuric acid, which helps to control the reaction and facilitate the desired substitution pattern.[7][8] The presence of an oxidant is often required to drive the reaction to completion.[7][8]

The general workflow for this synthesis is outlined below.

cluster_synthesis Synthesis Workflow: 4-Nitroaniline to this compound A Start: 4-Nitroaniline B Pulping in Sulfuric Acid Medium A->B C Addition of Brominating Agent (e.g., Bromine, NaBr) & Oxidant (e.g., H₂O₂, Chlorine) B->C D Controlled Bromination Reaction C->D Regioselective Electrophilic Aromatic Substitution E Precipitation & Filtration D->E F Washing & Drying E->F G Product: this compound F->G

Caption: General workflow for the synthesis of this compound.

Green Chemistry Approach: A Solvent-Free Alternative

In response to the growing need for environmentally benign processes, a green chemistry approach has been developed. This method avoids organic solvents and utilizes a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[9][10] This bromide-bromate couple generates bromine in situ, offering a safer and more sustainable synthetic route.[10] After the reaction, the product can be isolated through simple filtration and washing with water.[10]

Pillar Application: An Essential Intermediate for Azo Dyes

The most significant industrial application of this compound is in the manufacturing of azo disperse dyes, which are used for coloring synthetic fibers like polyester.[1][11] The synthesis is a well-established two-step process involving diazotization followed by azo coupling.

The Chemistry of Dye Formation

Step 1: Diazotization The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[11]

Step 2: Azo Coupling The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component, such as a substituted aniline or a naphthol derivative.[11] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.

The presence of two bromine atoms and a nitro group on the this compound scaffold is critical. These strongly electron-withdrawing groups enhance the electrophilicity of the diazonium salt, making the azo coupling step more efficient and facilitating the formation of intensely colored molecules.[11] The final color of the dye—ranging from vibrant reds and oranges to deep blues—is determined by the specific chemical structure of the coupling component.[11]

cluster_azo Azo Dye Synthesis Pathway A This compound B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, H₂SO₄, 0-5°C) D Azo Dye Product B->D Azo Coupling C Electron-Rich Coupling Component (e.g., N-ethyl-N-cyanoethylaniline) C->D

Caption: The two-step process of azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Red Azo Dye

This protocol outlines the synthesis of a red disperse dye using this compound as the diazo component and N-ethyl-N-cyanoethylaniline as the coupling component.[7][11]

Part A: Diazotization of this compound

  • Preparation: In a flask equipped with a stirrer and thermometer, carefully add a molar equivalent of this compound to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and water.[11] Maintain this temperature using an ice-salt bath.

  • Nitrite Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise. Ensure the temperature remains between 0-5 °C throughout the addition to prevent decomposition of the diazonium salt.[11]

  • Reaction: Continue stirring the suspension at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve one molar equivalent of the coupling component (N-ethyl-N-cyanoethylaniline) in glacial acetic acid.[7] Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with continuous stirring.

  • pH Adjustment: Add a solution of sodium acetate to buffer the reaction mixture, facilitating the coupling reaction. An intensely colored precipitate of the azo dye should form.

  • Isolation & Purification: Allow the reaction to proceed for 1-2 hours at low temperature. Isolate the crude dye by filtration. Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11]

  • Drying: Dry the final purified dye in an oven at 60-70 °C to obtain the final product.[11]

Emerging Frontier: A Scaffold in Medicinal Chemistry

Beyond its traditional use in the dye industry, the polysubstituted aromatic ring of this compound serves as a valuable and versatile scaffold for generating diverse molecular architectures in medicinal chemistry.[3] The functional groups offer multiple reactive sites for derivatization, enabling the synthesis of complex molecules with potential therapeutic applications.[3][12]

Synthesis of Quinolone Scaffolds

The aniline structure is a key precursor for constructing quinolone and quinoline cores, which are present in numerous bioactive compounds.[3] Using this compound as the starting material in reactions like the Conrad-Limpach synthesis allows for the creation of highly substituted quinolones. These derivatives have shown promise as potential N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds investigated for neuroprotective and other central nervous system applications.[3]

Derivatization to N-phenyl Amides

The amino group of this compound can be readily acylated to form various amide derivatives. N-phenyl amides, in particular, are a class of compounds that have been explored for a range of biological activities, including potential antimicrobial effects.[3] The synthesis is a straightforward acylation reaction.

cluster_medchem Medicinal Chemistry Derivatization Workflow A This compound Scaffold B Acylation Reaction A->B  Acyl Chloride, Base D Conrad-Limpach Type Reaction A->D  β-ketoester C N-phenyl Amide Derivative B->C F Biological Screening (e.g., Antimicrobial, NMDA Receptor Assays) C->F E Substituted Quinolone Derivative D->E E->F

Caption: General derivatization pathways for medicinal chemistry applications.

Safety, Handling, and Toxicology

As with any chemical intermediate, proper handling and awareness of potential hazards are paramount. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard CategoryDescriptionPrecautionary MeasuresReference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid breathing dust. Wash skin thoroughly after handling. Use only in well-ventilated areas.[13]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.[5][13]
Eye Damage/Irritation Causes serious eye irritation.Wear eye/face protection (goggles).[5][13]
STOT-Single Exposure May cause respiratory irritation.If inhaled, remove person to fresh air.[5]
Personal Protective Equipment (PPE) Recommended PPE for handling.Goggles (EN 166), protective gloves, appropriate protective clothing.[5]
Storage Recommended storage conditions.Store in a well-ventilated place. Keep container tightly closed.[5]

Conclusion

This compound is a testament to the power of functional group interplay in organic chemistry. Its strategically substituted ring makes it an exceptionally effective precursor, a role it has fulfilled for decades in the azo dye industry, where its electronic properties are leveraged to produce vibrant and lasting colors.[1] Looking forward, the very same features that make it a superior dye intermediate—multiple, tunable reaction sites and defined electronic character—position it as a valuable scaffold for the next generation of complex molecules in medicinal chemistry.[3] A thorough understanding of its synthesis, reactivity, and handling is therefore essential for chemists seeking to exploit its full potential in both established and emerging scientific fields.

References

  • Preparation of this compound. PrepChem.com.

  • This compound | CAS#:25462-68-4. Chemsrc.

  • Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. Benchchem.

  • The Synthesis of Azo Dyes. Macalester College.

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances (RSC Publishing).

  • SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. Thermo Fisher Scientific.

  • Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Benchchem.

  • High-Purity 2,6-Dibromo-4-nitroaniline: Your Reliable Dye Intermediate Supplier in China. LookChem.

  • SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. TCI Chemicals.

  • SAFETY DATA SHEET - 4-Nitroaniline. Aldrich.

  • 2,6-Dibromo-4-nitroaniline synthesis. ChemicalBook.

  • CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate.

  • Safety data sheet - 4-Nitroaniline. CPAchem.

  • 16.6: Multistep Synthesis. Chemistry LibreTexts.

  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. BOC Sciences.

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC.

  • 2-Bromo-4-nitroaniline. PMC.

  • 2,5-Difluoro-4-nitroaniline. MySkinRecipes.

  • Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Homework.Study.com.

  • A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect.

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.

  • 4-nitroaniline – Knowledge and References. Taylor & Francis.

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An In-Depth Technical Guide to 2,5-Dibromo-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitroaniline, a halogenated aromatic amine of interest in organic synthesis. The document delves into the historical context of substituted anilines, details a known synthetic pathway to this compound, and presents its key physicochemical properties. While its direct applications in drug development are not as extensively documented as its 2,6-isomer, this guide explores its potential as a versatile chemical intermediate. The content is structured to provide both foundational knowledge and practical insights for researchers working with this compound.

Introduction: The Chemical Landscape of Substituted Anilines

The journey of substituted anilines is deeply rooted in the development of the synthetic dye industry in the 19th century. In 1834, Friedlieb Runge first isolated aniline from coal tar, naming it "kyanol"[1]. It was later, in 1843, that August Wilhelm von Hofmann established its identity with "crystalline," a substance obtained from the distillation of indigo, and the name "aniline" became commonplace[1]. This discovery paved the way for a new era of chemical synthesis, with aniline and its derivatives becoming central to the creation of a vibrant spectrum of dyes[1].

Halogenated aromatic amines, a sub-class of substituted anilines, are notable for their utility as building blocks in organic synthesis. The introduction of halogen atoms to the aromatic ring significantly alters the electron density and reactivity of the molecule. The strong electron-withdrawing nature of halogens can decrease the basicity of the amino group and influence the regioselectivity of subsequent electrophilic substitution reactions. This compound is a member of this family, characterized by the presence of two bromine atoms and a nitro group on the aniline scaffold. This specific arrangement of substituents deactivates the aromatic ring towards further electrophilic substitution while offering reactive sites at the bromine atoms for various coupling and substitution reactions[2].

Synthesis of this compound: A Methodological Approach

While various methods exist for the synthesis of dibrominated nitroanilines, a specific protocol for the preparation of this compound involves the hydrolysis of a protected aniline precursor.

Synthetic Pathway: Hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline

This method relies on the deprotection of a benzenesulfonyl group to yield the free aniline.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 115 ml of concentrated sulfuric acid is carefully diluted with 15 ml of water. This exothermic reaction will cause the temperature to rise to approximately 70°C.

  • Addition of Starting Material: To this heated sulfuric acid solution, 0.105 moles (46 g) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline are added.

  • Reaction Maintenance: The reaction mixture is maintained at a temperature of 70-78°C for a period of 2 hours.

  • Precipitation: Upon completion, the reaction mixture is poured over 1 kg of an ice and water mixture. This will cause the desired this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected via filtration and washed with water until the filtrate is neutral. The crude product is then recrystallized from 450 ml of ethanol to yield the purified this compound, which has a melting point of 178°C.

SynthesisWorkflow cluster_reagents Reagents cluster_process Reaction Process starting_material 2,5-dibromo-4-nitro-N-benzenesulphonylaniline mixing Mixing and Heating (70-78°C, 2 hours) starting_material->mixing sulfuric_acid Concentrated H₂SO₄ sulfuric_acid->mixing water H₂O water->mixing precipitation Precipitation in Ice/Water mixing->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is crucial for its application in research and development.

Physical Properties
PropertyValue
CAS Number 25462-68-4
Molecular Formula C₆H₄Br₂N₂O₂
Molecular Weight 295.92 g/mol
Appearance Not specified, likely a crystalline solid
Melting Point 178°C

Data sourced from commercial suppliers.

Spectroscopic Data

Detailed spectroscopic data for this compound is not as readily available in the public domain as for its 2,6-isomer. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized or purchased compound. For the isomeric 2,6-Dibromo-4-nitroaniline, 1H NMR data in DMSO-d₆ shows peaks at approximately 8.28 ppm and 6.78 ppm[3]. Mass spectrometry of the 2,6-isomer indicates the presence of one bromine atom with two peaks of equal abundance at m/z 171 and 173, and a peak at m/z 92 attributed to the loss of a bromine atom. While not directly applicable to the 2,5-isomer, this information can provide a comparative basis for analytical interpretation.

Applications and Future Directions

The applications of this compound are not as extensively documented as those of its isomer, 2,6-Dibromo-4-nitroaniline, which is a known intermediate in the synthesis of azo disperse dyes and has been investigated for its biological activities[4][5].

Nitro compounds, in general, exhibit a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic properties[6]. The presence of the nitro group can trigger redox reactions within cells, leading to toxicity in microorganisms[6]. This suggests that this compound could serve as a scaffold for the development of novel bioactive molecules.

The bromine atoms on the aromatic ring provide handles for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This positions this compound as a potentially valuable, albeit under-explored, building block for medicinal chemistry and materials science.

Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential applications of this compound, distinguishing its profile from that of its more studied isomer.

Conclusion

This compound represents an interesting, though less-chartered, area within the broader family of halogenated anilines. While its historical discovery remains to be fully detailed, a clear synthetic route for its preparation exists. Its physicochemical properties have been partially characterized, but a comprehensive spectroscopic analysis is still needed to be widely available. The potential applications of this compound, particularly in drug development, are largely inferred from the known bioactivities of related nitroaromatic compounds. This guide serves as a foundational resource, encouraging further investigation into the unique properties and synthetic utility of this compound.

References

  • From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024). Office for Science and Society, McGill University. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 2,5-Dibromo-4-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized dyes. The synthesis of this molecule presents a unique regiochemical challenge. Direct bromination of the readily available precursor, 4-nitroaniline, predominantly yields the 2,6-dibromo isomer due to the strong ortho-directing effect of the amine group. Therefore, this guide details a reliable, albeit indirect, method for obtaining the 2,5-dibromo isomer, which involves the hydrolysis of a protected aniline derivative. This application note offers a detailed, step-by-step experimental protocol, an exploration of the underlying chemical principles, safety guidelines, and methods for product characterization.

Introduction: The Regiochemical Challenge

This compound (CAS No. 25462-68-4) is a key building block in organic synthesis.[1] Its utility is defined by the specific arrangement of its functional groups—an amine, a nitro group, and two bromine atoms—which allows for a variety of subsequent chemical transformations. However, the synthesis of this particular isomer is not straightforward.

The direct electrophilic bromination of 4-nitroaniline is governed by the directing effects of the existing substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. In the case of 4-nitroaniline, the activating amino group's influence is dominant, directing incoming electrophiles to the positions ortho to it (C2 and C6). Consequently, direct bromination of 4-nitroaniline overwhelmingly produces 2,6-Dibromo-4-nitroaniline.[2][3]

To circumvent this regiochemical outcome and synthesize the 2,5-dibromo isomer, a different synthetic strategy is required. The protocol detailed herein utilizes the hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline. This approach ensures the desired placement of the bromine atoms, providing a reliable route to the target molecule.[4]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline. The benzenesulfonyl group serves as a protecting group for the aniline nitrogen in the preceding steps (not detailed here) and is removed in this final step to yield the desired product.

Overall Reaction:

The reaction proceeds via a standard acid-catalyzed hydrolysis mechanism for sulfonamides. The lone pair of electrons on the water molecule attacks the electrophilic sulfur atom of the sulfonamide. Proton transfers then lead to the cleavage of the sulfur-nitrogen bond, releasing the free amine (this compound) and benzenesulfonic acid.

Reagents and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2,5-dibromo-4-nitro-N-benzenesulphonylanilineN/AC₁₂H₈Br₂N₂O₄S436.08Starting material
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08Catalyst and reaction medium. Corrosive.
Water (H₂O)7732-18-5H₂O18.02Reagent and for work-up.
Ethanol (C₂H₅OH)64-17-5C₂H₅OH46.07Recrystallization solvent. Flammable.
Ice7732-18-5H₂O18.02For precipitation of the product.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Beakers (various sizes)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Glass stirring rod

  • pH paper or meter

  • Melting point apparatus

  • Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of N-substituted anilines.[4]

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_acid Prepare H₂SO₄ solution add_sm Add starting material prep_acid->add_sm Careful addition heat Heat to 70-78 °C add_sm->heat With stirring react Maintain temperature for 2 hours heat->react pour Pour onto ice/water react->pour After cooling slightly filter Filter the precipitate pour->filter wash Wash with water until neutral filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the final product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Acidic Medium: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 115 mL of concentrated sulfuric acid to 15 mL of water. Caution: This is a highly exothermic process; the addition should be done slowly and with cooling if necessary. The temperature will rise to approximately 70 °C.

  • Addition of Starting Material: To the hot sulfuric acid solution, add 46 g (0.105 mol) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline in portions with continuous stirring.[4]

  • Reaction: Heat the reaction mixture to maintain a temperature of 70-78 °C for 2 hours with constant stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Precipitation of the Product: After the reaction is complete, allow the mixture to cool slightly. In a large beaker (at least 2 L), prepare a slurry of ice and water (approximately 1 kg total). Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. The product will precipitate as a solid.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with copious amounts of cold water until the filtrate is neutral to pH paper. This step is crucial to remove any residual sulfuric acid.

  • Purification by Recrystallization: Transfer the crude, washed product to a suitable flask. Add approximately 450 mL of ethanol and heat the mixture to boiling to dissolve the solid. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain this compound. The expected melting point is around 178 °C.[4]

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle only in a well-ventilated fume hood.

  • Brominated Compounds: Aromatic bromine compounds can be irritants and are generally harmful. Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol: Flammable liquid. Keep away from open flames and other ignition sources during the recrystallization step.

  • General Handling: This synthesis should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Yellow crystalline solid.
Melting Point 178 °C.[4]
¹H NMR The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and bromo groups.
¹³C NMR The carbon NMR spectrum will show six distinct signals for the six aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (295.92 g/mol ), with a characteristic isotopic pattern for two bromine atoms.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete hydrolysis. Product loss during work-up or recrystallization.Ensure the reaction is heated at the correct temperature for the full 2 hours. Use minimal hot ethanol for recrystallization to avoid excessive product remaining in the mother liquor. Ensure the solution is thoroughly cooled before filtering the recrystallized product.[5]
Product is an oil or fails to crystallize Presence of impurities. Insufficient cooling.Scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, try a different recrystallization solvent or purify by column chromatography.
Product is impure (e.g., by TLC or melting point) Incomplete washing. Inefficient recrystallization.Ensure the crude product is washed with water until the filtrate is neutral. Perform a second recrystallization, possibly with a different solvent system.[5]

References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Chemsrc. (n.d.). This compound | CAS#:25462-68-4. Retrieved from [Link]

Sources

Technical Application Note: 2,5-Dibromo-4-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an Application Note and Protocol Guide for the pharmaceutical use of 2,5-Dibromo-4-nitroaniline , a specialized intermediate distinct from its more common isomers.

Executive Summary

This compound is a highly functionalized aromatic scaffold utilized in the synthesis of polysubstituted benzenes , conductive oligomers for biosensors , and antimicrobial quinone derivatives .[1] Unlike its isomer 2,6-dibromo-4-nitroaniline (a common dye intermediate), the 2,5-isomer offers a unique 1,2,4,5-substitution pattern . This "para-functional" geometry allows for the construction of linear rigid-rod architectures and "push-pull" chromophores used in bio-imaging and advanced drug delivery systems.

This guide details the regioselective functionalization of this scaffold, specifically focusing on its reduction to 2,5-dibromo-1,4-phenylenediamine and subsequent palladium-catalyzed cross-couplings.

Structural Profile & Strategic Value

The Isomer Distinction (Critical Alert)

Researchers must distinguish between the two primary isomers to avoid synthetic dead-ends.

FeatureThis compound (Target)2,6-Dibromo-4-nitroaniline (Common)
Structure Br at C2, C5 (Para to each other)Br at C2, C6 (Ortho to amine)
Primary Use Precursor to 1,4-diamines , linear polymers, and quinones.[2]Precursor to diazonium salts and azo dyes.[2]
Reactivity C5-Br is activated for SₙAr (Ortho to NO₂).[2]Both Br atoms are deactivated for SₙAr.[2]
Downstream Benzobisazoles , Terphenyl scaffolds.[2]Benzotriazoles.[2][3][4][5][6]
Reactivity Map

The molecule possesses three distinct reactive zones:

  • Nitro Group (C4): Reducible to a primary amine, yielding a 1,4-diamine core.[2]

  • C5-Bromine (Ortho to NO₂): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nitro group.[2]

  • C2-Bromine (Ortho to NH₂): Less reactive to SₙAr but excellent for Suzuki-Miyaura coupling .[2]

Core Synthetic Workflows

Workflow A: Reduction to 2,5-Dibromo-1,4-phenylenediamine

This diamine is a critical building block for antifungal benzoquinones and poly(p-phenylenebenzobisoxazole) (PBO) analogues used in medical biosensors.[2]

Protocol 1: Chemoselective Reduction (Fe/Acetic Acid)

Rationale: Catalytic hydrogenation (H₂/Pd) often causes hydrodebromination (loss of Br).[2] Iron-mediated reduction preserves the halogen handle.[2]

Reagents:

  • This compound (10 mmol, 2.96 g)[2]

  • Iron Powder (325 mesh, 50 mmol, 2.8 g)

  • Glacial Acetic Acid (30 mL)

  • Ethyl Acetate (for extraction)[2][7]

Procedure:

  • Setup: Charge a 100 mL 3-neck round-bottom flask with this compound and glacial acetic acid. Equip with a mechanical stirrer and reflux condenser.[2]

  • Activation: Heat the suspension to 60°C .

  • Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.[2]

  • Reflux: Increase temperature to 90°C and stir for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane; Product R_f is lower than starting material).[2]

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron residues.[2] Wash pad with Ethyl Acetate (50 mL).[2]

    • Neutralize the filtrate with saturated NaHCO₃ solution (careful foaming).[2]

    • Extract with Ethyl Acetate (3 x 30 mL).[2]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[2]

Expected Yield: 85-92% Characterization: ¹H NMR (DMSO-d₆) shows disappearance of NH₂ signal at ~7.5 ppm and appearance of two broad singlets for the diamine.[2]

Workflow B: Regioselective Suzuki-Miyaura Coupling

This protocol synthesizes 2,5-diaryl-4-nitroanilines , which serve as scaffolds for protein-protein interaction inhibitors (e.g., terphenyl mimetics).[2]

Protocol 2: Site-Selective Arylation

Rationale: The C2-Br is sterically crowded by the amine but electronically distinct. Optimization of base and catalyst is required to prevent double coupling if mono-substitution is desired.[2]

Reagents:

  • This compound (1.0 equiv)[2]

  • Arylboronic acid (1.1 equiv for mono, 2.5 equiv for bis)[2]

  • Pd(PPh₃)₄ (5 mol%)[2]

  • K₂CO₃ (2M aqueous solution)[2]

  • 1,4-Dioxane (degassed)[2]

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add substrate, boronic acid, and Pd catalyst.[2] Dissolve in 1,4-Dioxane.[2]

  • Base Addition: Add K₂CO₃ solution via syringe.

  • Reaction: Heat to 85°C for 12 hours.

  • Isolation: Dilute with water, extract with DCM, and purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Data & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergence of the this compound scaffold into diamine precursors and functionalized biaryls.

G Start This compound (Starting Material) Red Reduction (Fe/AcOH) Start->Red Protocol 1 Suzuki Suzuki Coupling (Pd(PPh3)4) Start->Suzuki Protocol 2 Diamine 2,5-Dibromo-1,4-phenylenediamine (Key Intermediate) Red->Diamine Quinone Benzoquinone Derivatives (Antifungal Agents) Diamine->Quinone Oxidation Polymer Conductive Polymers (Biosensors) Diamine->Polymer Polycondensation Biaryl 2,5-Diaryl-4-nitroaniline (Terphenyl Scaffold) Suzuki->Biaryl

Caption: Synthetic divergence of this compound into bioactive quinones and terphenyl scaffolds.

Comparative Yields of Reduction Methods
MethodReagent SystemYield (%)Purity (%)Notes
Fe / AcOH Iron / Acetic Acid92% >98%Recommended. Retains Br atoms.[2]
SnCl₂ / HCl Stannous Chloride85%95%Difficult work-up (tin emulsions).[2]
H₂ / Pd-C Hydrogen / Palladium40%MixedSignificant hydrodebromination (loss of Br).[2]
Na₂S₂O₄ Sodium Dithionite65%90%Incomplete reduction observed.[2]

Safety & Handling

  • Toxicity: Nitroanilines are potent methemoglobinemia inducers.[2] Handle in a fume hood with nitrile gloves.[2]

  • Thermal Stability: The compound is stable up to 150°C but may decompose violently if heated dry with strong alkalis.

  • Waste: All aqueous waste from the Iron reduction (Protocol 1) contains heavy metals and must be disposed of as hazardous waste.[2]

References

  • Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. Academic Journals. Detailed protocol on converting diamine intermediates to antimicrobial quinones.

  • Regioselective Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).[2] Theoretical basis for the reactivity of nitro-activated halogens.[2]

  • This compound Structure and Properties. PubChem. Chemical and physical property data.

  • Green Process Development for Nitroaniline Reduction. ResearchGate. Methodologies for iron-based reduction of nitroanilines.

  • Synthesis of Benzimidazoles from Diamines. BenchChem. General protocols for cyclization of phenylenediamines (analogous application). [2]

Sources

Application Notes: Strategic Suzuki-Miyaura Cross-Coupling of 2,5-Dibromo-4-nitroaniline for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Dibromo-4-nitroaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We will delve into the mechanistic nuances of this palladium-catalyzed reaction, addressing the specific challenges and opportunities presented by this electron-deficient and difunctionalized substrate. The detailed, step-by-step protocol is designed to be a self-validating system, ensuring reproducibility and high yields. Furthermore, this guide offers insights into reaction monitoring, product characterization, and critical safety considerations, empowering researchers to confidently employ this powerful synthetic tool.

Introduction: The Strategic Value of this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly widespread in the pharmaceutical industry for the construction of complex molecular architectures.[1]

This compound presents itself as a versatile scaffold for molecular elaboration. The presence of two bromine atoms at distinct positions on the aniline ring allows for selective or sequential functionalization. However, the electronic properties of this substrate—namely the strong electron-withdrawing effect of the nitro group and the presence of a free amino group—necessitate a carefully optimized protocol to achieve successful and high-yielding cross-coupling. While unprotected anilines can sometimes pose challenges in cross-coupling reactions, protocols have been successfully developed for various haloanilines without the need for protecting groups.[1] This application note provides a robust methodology for the mono-arylation of this compound, a critical step in the synthesis of advanced intermediates.

Mechanistic Considerations for an Electron-Deficient Substrate

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst.[4][5][6]

The Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][7]

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][9]

The electron-deficient nature of the this compound substrate can influence the oxidative addition step. While often beneficial for this step, careful selection of the palladium catalyst and its supporting ligands is crucial to ensure efficient turnover and prevent catalyst deactivation.[10][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Suzuki-Miyaura Catalytic Cycle

Detailed Protocol for Mono-Arylation

This protocol is optimized for the selective mono-arylation of this compound.

Materials and Reagents
ReagentM.W.Molar Eq.Amount (for 1 mmol scale)CAS No.
This compound296.941.0297 mg13238-34-7
Arylboronic Acid-1.11.1 mmol-
Tetrakis(triphenylphosphine)palladium(0)1155.560.0334.7 mg14221-01-3
Potassium Carbonate (K₂CO₃)138.212.0276 mg584-08-7
1,4-Dioxane88.11-8 mL123-91-1
Deionized Water18.02-2 mL7732-18-5
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Experimental Procedure

Experimental_Workflow start Start setup 1. Assemble & Purge Glassware with N₂/Ar start->setup add_solids 2. Add this compound, Arylboronic Acid, & K₂CO₃ setup->add_solids add_liquids 3. Add Dioxane and Water add_solids->add_liquids degas 4. Degas Mixture (N₂ bubble for 15 min) add_liquids->degas add_catalyst 5. Add Pd(PPh₃)₄ Catalyst degas->add_catalyst heat 6. Heat to 80-90 °C (Monitor by TLC) add_catalyst->heat cool 7. Cool to Room Temperature heat->cool workup 8. Aqueous Work-up (Add Water & EtOAc, Separate Layers) cool->workup dry 9. Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify 10. Purify by Column Chromatography dry->purify end Product purify->end

Figure 2: Experimental Workflow
  • Reaction Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere by connecting it to a nitrogen or argon line with a bubbler outlet.

  • Reagent Addition: To the flask, add this compound (297 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Stir the mixture and bubble nitrogen or argon gas through it for 15 minutes to remove any dissolved oxygen, which can poison the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired mono-arylated product.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring is key to a successful reaction.

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of the starting material and the formation of the product.[13] Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product.[14] The disappearance of one of the aromatic proton signals of the starting material and the appearance of new aromatic signals from the coupled boronic acid are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Safety and Handling

Adherence to safety protocols is paramount when performing this reaction.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[15]

  • Reagent Hazards:

    • This compound: Can be harmful if swallowed, inhaled, or comes into contact with skin.[16][17][18] Avoid creating dust.

    • Palladium Catalysts: Can be toxic and may be pyrophoric under certain conditions. Handle with care and under an inert atmosphere where possible.[19]

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient degassing; Low reaction temperature.Use fresh catalyst; Ensure thorough degassing; Increase temperature slightly (e.g., to 100 °C).
Formation of Di-substituted Product Higher equivalence of boronic acid; Prolonged reaction time.Use closer to 1.0 equivalent of boronic acid; Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Improve degassing procedure; Ensure the base is dry and of good quality.

References

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

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Application Notes and Protocols for the Sandmeyer Reaction of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Transformation of a Highly Deactivated Arylamine

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery in 1884, provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups.[1][2] This transformation proceeds via an arenediazonium salt intermediate, enabling the introduction of halides, cyanide, hydroxyl, and other moieties onto an aromatic ring.[3][4][5] Its synthetic utility is particularly pronounced for preparing substitution patterns that are inaccessible through direct electrophilic aromatic substitution.[3]

This guide focuses on the specific application of the Sandmeyer reaction to 2,5-Dibromo-4-nitroaniline, a challenging substrate due to the strong electron-withdrawing nature of its substituents. The presence of two bromine atoms and a nitro group significantly deactivates the aromatic ring, which profoundly influences the conditions required for both the initial diazotization and the subsequent nucleophilic displacement. These application notes provide a detailed mechanistic overview, a field-proven protocol, and critical insights to ensure the successful transformation of this electron-deficient arylamine.

Pillar 1: Mechanistic Expertise - The Radical Pathway

The Sandmeyer reaction is a two-stage process: the formation of a diazonium salt (diazotization), followed by a copper(I)-catalyzed substitution.[6] Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[7][8] This converts the amino group into an N-nitrosamine, which then tautomerizes and eliminates water to form the highly reactive arenediazonium salt. For deactivated anilines like this compound, stronger acids such as sulfuric acid are often required to facilitate this step. The resulting diazonium salt is thermally unstable and is typically prepared at low temperatures (0–5 °C) and used immediately without isolation.[9][10]

  • Copper-Catalyzed Substitution: The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst (e.g., CuCl, CuBr) to the diazonium salt. This generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process. The aryl radical then rapidly abstracts a halogen from the resulting copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[1][3] The detection of biaryl byproducts lends strong support to this radical mechanism.[1]

Sandmeyer_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Substitution (SET Mechanism) Ar-NH2 This compound Diazonium [Ar-N≡N]⁺ X⁻ Ar-NH2->Diazonium NaNO₂, H₂SO₄ 0-5 °C CuX Cu(I)X Radical_Complex [Ar-N=N·] + Cu(II)X₂ CuX->Radical_Complex Diazonium_2 [Ar-N≡N]⁺ X⁻ Diazonium_2->Radical_Complex Single-Electron Transfer (SET) Aryl_Radical Ar· + N₂ Radical_Complex->Aryl_Radical Loss of N₂ Product Ar-X Radical_Complex->Product Aryl_Radical->Product Halogen Abstraction CuX_Regen Cu(I)X Product->CuX_Regen Regeneration

Caption: The two-stage mechanism of the Sandmeyer reaction.

Pillar 2: A Self-Validating Protocol

This protocol details an exemplar Sandmeyer chlorination of this compound to synthesize 1-chloro-2,5-dibromo-4-nitrobenzene. The principles can be adapted for other Sandmeyer reactions (e.g., bromination with CuBr/HBr).

Experimental Workflow

Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Sandmeyer Reaction cluster_C Part C: Work-up & Purification A1 Suspend this compound in conc. H₂SO₄ A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A3 Slowly add aq. NaNO₂ solution (Maintain T < 5 °C) A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B3 Slowly add diazonium salt solution to catalyst solution A4->B3 Use Immediately B1 Prepare solution of CuCl in conc. HCl B2 Cool catalyst solution to 0-5 °C B1->B2 B4 Observe N₂ evolution B3->B4 B5 Warm to RT, stir for 2h B4->B5 C1 Pour onto ice-water B5->C1 Reaction Mixture C2 Extract with CH₂Cl₂ C1->C2 C3 Wash with H₂O, NaHCO₃, Brine C2->C3 C4 Dry over Na₂SO₄ C3->C4 C5 Concentrate in vacuo C4->C5 C6 Purify (Recrystallization or Chromatography) C5->C6

Caption: Step-by-step workflow for the Sandmeyer reaction.

Reagents and Quantities
Step Reagent MW ( g/mol ) Amount Molar Equiv. Notes
A: Diazotization This compound296.935.00 g1.0Starting material.
Conc. Sulfuric Acid (98%)98.0825 mL-Solvent for diazotization.
Sodium Nitrite (NaNO₂)69.001.22 g1.05Dissolve in 5 mL cold H₂O.
B: Sandmeyer Copper(I) Chloride (CuCl)98.992.50 g1.5Catalyst. Stoichiometric amounts often used.[2]
Conc. Hydrochloric Acid (37%)36.4620 mL-Solvent for catalyst.
C: Work-up Dichloromethane (CH₂Cl₂)84.93~150 mL-Extraction solvent.
Sat. aq. NaHCO₃-~50 mL-For neutralization.
Step-by-Step Methodology

PART A: Preparation of the Diazonium Salt Solution

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 25 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Amine: While stirring, slowly and portion-wise add 5.00 g (16.8 mmol) of this compound. The temperature should be maintained below 10 °C during the addition. A thick suspension will form.

  • Diazotization: In a separate beaker, dissolve 1.22 g (17.7 mmol) of sodium nitrite in 5 mL of cold deionized water. Using a dropping funnel, add this solution dropwise to the stirred aniline suspension over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Completion: After the addition is complete, continue to stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete diazotization. The solution should become more homogeneous. This cold diazonium salt solution must be used immediately in the next step.

PART B: Copper(I)-Catalyzed Chlorination

  • Catalyst Preparation: In a 500 mL flask, add 2.50 g (25.2 mmol) of copper(I) chloride to 20 mL of concentrated hydrochloric acid. Stir until a solution is formed. Cool this solution to 0–5 °C in an ice-salt bath.

  • Sandmeyer Reaction: Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuCl solution. This addition should be done via a dropping funnel at a rate that allows for controlled gas evolution. Vigorous effervescence (N₂ gas) will be observed.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2 hours at ambient temperature.

PART C: Product Isolation and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL, caution: potential effervescence ), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 1-chloro-2,5-dibromo-4-nitrobenzene.

Pillar 3: Trustworthiness & In-Process Validation

A robust protocol includes checkpoints and an understanding of potential pitfalls.

  • Temperature Control is Paramount: The stability of the arenediazonium salt is the most critical parameter.[11] Failure to maintain temperatures at 0–5 °C during its formation and before its use will lead to premature decomposition, primarily forming the corresponding phenol, which results in lower yields and purification difficulties.[10]

  • Visual Confirmation: The diazotization step is often accompanied by a distinct color change. The Sandmeyer step provides clear visual feedback through the evolution of nitrogen gas. A slow or weak effervescence may indicate an issue with the diazotization step.

  • Safety Considerations:

    • Arenediazonium salts are explosive when isolated in a dry state. They should always be kept in a cold solution and never allowed to evaporate to dryness.

    • The reaction generates nitrogen oxides and involves corrosive acids. It must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Troubleshooting:

    • Low Yield: Often traced back to incomplete diazotization or decomposition of the diazonium salt. Ensure the sodium nitrite is of high purity and that temperature control was rigorously maintained.

    • Phenol Byproduct: If a significant amount of the corresponding phenol is isolated, it is a clear indicator of diazonium salt decomposition due to elevated temperatures or prolonged standing time before use.

    • Tarry Side Products: The formation of dark, insoluble materials can result from azo coupling side reactions if the acidity is not sufficiently high.[12]

By adhering to this detailed protocol and understanding the causality behind each step, researchers can confidently and safely perform the Sandmeyer reaction on this challenging substrate, leveraging its power to achieve complex synthetic targets.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Unacademy. Catalyst is Used in the Sandmeyer Reaction. [Link]

  • CK-12 Foundation. Preparation of Haloarenes. [Link]

  • Hassan, S. Z., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

  • Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

  • Test Target. Named Reactions: Sandmeyer reaction and applications MCQs With Answer. [Link]

  • Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Google Patents. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

Sources

safe handling and disposal of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Synthesis, and Disposal of 2,5-Dibromo-4-nitroaniline

Abstract & Scope

This technical guide establishes the operational standard for handling This compound (CAS: 25462-68-4) . While often overshadowed by its isomers (e.g., 2,6-dibromo-4-nitroaniline), this compound is a critical pharmacophore scaffold in drug discovery, particularly for synthesizing benzimidazoles and quinoxalines via nucleophilic aromatic substitution (


).

Due to the combination of a nitro group (energetic/oxidizing potential) and halogenated amine functionality (toxicity/persistence), this compound presents a dual-hazard profile: Methemoglobinemia induction and environmental persistence . This protocol mandates a "Zero-Skin-Contact" policy and specific halogenated waste segregation.

Part 1: Physicochemical Profile & Hazard Identification

1.1 Compound Identity

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 25462-68-4[1][4]

  • Molecular Formula:

    
    [1][5][6]
    
  • Molecular Weight: 295.92 g/mol [4][5]

  • Structure: Aniline core with bromine substitutions at positions 2 and 5, and a nitro group at position 4.

1.2 Hazard Classification (GHS) The following data is synthesized from homologous halogenated nitroaniline profiles (e.g., CAS 827-94-1) and functional group analysis.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.
Acute Toxicity (Dermal) Cat 3/4H312Harmful in contact with skin.
Skin Sensitization Cat 1H317May cause an allergic skin reaction.
STOT - Repeated Cat 2H373May cause damage to organs (Blood/Liver) via methemoglobinemia.
Aquatic Toxicity Cat 1H410Very toxic to aquatic life with long-lasting effects.

1.3 Critical Toxicological Mechanism: Methemoglobinemia Like many nitroanilines, this compound is a potential methemoglobin former. Absorption through the skin or inhalation can oxidize hemoglobin (


) to methemoglobin (

), stripping the blood's ability to transport oxygen.
  • Early Warning Signs: Cyanosis (blue lips/fingernails), headache, fatigue.

  • First Aid: Administer oxygen immediately. Medical professionals may utilize Methylene Blue as an antidote.

Part 2: Engineering Controls & PPE (The Defense Layer)

2.1 The "Self-Validating" PPE Protocol Do not rely on generic safety data. Use this logic flow to validate your equipment before opening the container.

PPE_Validation Start Start: PPE Selection GloveCheck Check Glove Permeation Data (Target: Nitroanilines/Halogenated) Start->GloveCheck Decision1 Breakthrough > 240 mins? GloveCheck->Decision1 SelectNitrile Use Double Nitrile (0.11mm) Change every 30 mins Decision1->SelectNitrile No (Short tasks) SelectLaminate Use Silver Shield / Laminate (Required for prolonged use) Decision1->SelectLaminate Yes (Long synthesis) RespCheck Is Fume Hood Velocity > 100 fpm? SelectNitrile->RespCheck SelectLaminate->RespCheck HoodFail STOP WORK Use PAPR or N95 + Face Shield RespCheck->HoodFail No HoodPass Proceed with Sash at 18 inches RespCheck->HoodPass Yes

Figure 1: Self-validating logic for Personal Protective Equipment (PPE) selection based on task duration and engineering control status.

2.2 Specific Equipment Requirements

  • Respiratory: If weighing outside a hood (discouraged), use a P100/N95 particulate respirator.

  • Dermal: Double-gloving is mandatory. Inner glove: Nitrile.[7] Outer glove: Nitrile (for short tasks) or Silver Shield (for synthesis).

  • Engineering: All weighing and solubilization must occur within a certified chemical fume hood or a powder containment balance enclosure.

Part 3: Operational Protocols

3.1 Weighing and Transfer (Static Hazard) Dry nitroanilines can be electrostatically charged.

  • Preparation: Place an anti-static mat inside the balance enclosure.

  • Tooling: Use anti-static spatulas (PTFE coated or stainless steel). Do not use plastic which generates charge.

  • Technique: "Spatula-tap" method. Do not pour from the bottle. Transfer small amounts to a pre-tared weighing boat.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust. Dispose of the wipe as hazardous waste.

3.2 Solubilization & Reaction Setup

  • Solubility: Soluble in DMSO, DMF, and hot Ethanol. Sparingly soluble in water.

  • Reaction Risk: When used in

    
     reactions (e.g., displacing bromine with amines), the reaction may be exothermic.
    
    • Protocol: Add the nucleophile dropwise to the this compound solution at

      
       to control exotherm.
      
    • Monitoring: Monitor internal temperature. Do not exceed the boiling point of the solvent without a reflux condenser.

Part 4: Disposal Architecture (Cradle-to-Grave)

Disposal of halogenated nitro compounds is strictly regulated under EPA (RCRA) and EU (REACH) guidelines. Improper disposal (e.g., mixing with oxidizers) can cause fires or toxic gas evolution (


).

4.1 Waste Stream Decision Tree

Waste_Disposal cluster_warning CRITICAL WARNING Waste Waste Generation (this compound) State Physical State? Waste->State Solid Solid Waste (Contaminated wipes, PPE, excess powder) State->Solid Liquid Liquid Waste (Reaction mother liquor) State->Liquid SolidStream Solid Haz Waste Container Label: 'Toxic, Halogenated' Solid->SolidStream HalogenCheck Halogenated Solvent Used? (DCM, Chloroform) Liquid->HalogenCheck Warn DO NOT MIX WITH OXIDIZERS (Nitric Acid, Peroxides) Liquid->Warn StreamA Stream A: Halogenated Organic (High BTU Incineration) HalogenCheck->StreamA Yes (or if compound conc. > 1%) StreamB Stream B: Non-Halogenated Organic (If solvent is Ethanol/DMSO) HalogenCheck->StreamB No (Trace amounts only)

Figure 2: Decision logic for segregating this compound waste streams to ensure compliance with RCRA/EPA standards.

4.2 Disposal Protocols

  • Liquid Waste:

    • Primary Stream: Segregate into "Halogenated Organic Waste" containers. Even if dissolved in a non-halogenated solvent (like Ethanol), the high bromine content of the solute often necessitates classification as halogenated waste to prevent corrosion of standard incinerators (HBr formation).

    • Labeling: Must explicitly list "this compound" and "Possible Sensitizer/Toxic."

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid hazardous waste bag (yellow/red bag).

    • Do not dispose of in regular trash.

4.3 Spill Cleanup (Emergency)

  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet the powder with a low-volatility solvent (e.g., PEG-400 or damp paper towels) and scoop into a waste jar.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitro group).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 25462-68-4. PubChem.[6][8] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Nitroanilines. [Link][8]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline and Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Scope: Troubleshooting, Process Optimization, and Regioselectivity Control Target Molecule: 2,5-Dibromo-4-nitroaniline (CAS: 25462-68-4) Warning: Do not confuse with the common isomer 2,6-dibromo-4-nitroaniline (CAS: 827-94-1).[1]

The "Isomer Trap" & Route Selection

User Query: "I tried brominating 4-nitroaniline directly, but NMR shows the wrong substitution pattern. What happened?"

Root Cause Analysis: Direct bromination of 4-nitroaniline is electronically driven to the ortho positions relative to the amino group (positions 2 and 6).[1] This yields 2,6-dibromo-4-nitroaniline , not the 2,5-isomer.[1][2]

Corrective Protocol: To synthesize This compound , you must manipulate the directing groups.[1] The only robust industrial route involves starting with 2,5-dibromoaniline , protecting the amine to alter sterics/electronics, nitrating, and then deprotecting.[3]

Validated Synthesis Workflow

The following decision tree outlines the critical path to the correct isomer.

Synthesis_Pathway Start Start: 4-Nitroaniline Direct_Br Direct Bromination Start->Direct_Br Wrong_Product Result: 2,6-Dibromo-4-nitroaniline (WRONG ISOMER) Direct_Br->Wrong_Product Electrophilic Attack at C2, C6 Alt_Start Start: 2,5-Dibromoaniline Protection Step 1: Protection (Acetic Anhydride or Benzenesulfonyl Chloride) Alt_Start->Protection Mask Amine Nitration Step 2: Nitration (HNO3 / H2SO4, <10°C) Protection->Nitration Directs Para (Steric Control) Hydrolysis Step 3: Acid Hydrolysis (Deprotection) Nitration->Hydrolysis Target Target: this compound Hydrolysis->Target

Caption: Figure 1. Synthesis logic flow demonstrating why direct bromination fails and the protected route is required.

Step-by-Step Technical Guide

Phase 1: Amine Protection (The Regioselectivity Lock)

Why this step matters: The amine group is a powerful ortho/para director.[1][3] In 2,5-dibromoaniline, the amine directs to positions 4 (para) and 6 (ortho).[1][3]

  • Without Protection: Nitration often occurs at C6 (ortho) or leads to oxidation/tars due to the sensitive free amine.[1][3]

  • With Protection (Acetanilide/Sulfonamide): The bulky protecting group sterically hinders position 6, forcing the nitro group almost exclusively to position 4.[1][3]

Recommended Protocol (Benzenesulfonamide Route): Using a sulfonamide protecting group is superior to an acetamide for this specific substrate because it is more stable to the nitration conditions and provides greater steric bulk.[1][3]

  • Reagents: 2,5-Dibromoaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).[1][3]

  • Procedure: Dissolve aniline in pyridine. Add sulfonyl chloride dropwise at 0–5°C. Stir at RT for 2 hours.

  • Workup: Pour into ice water/HCl. Filter the precipitate.[1][3][4][5]

  • Checkpoint: Ensure the solid is dry before nitration.[1][3] Water interferes with the mixed acid strength.[1][3]

Phase 2: Nitration (The Critical Exotherm)

User Query: "My reaction turned into a black tar." Diagnosis: Likely lack of temperature control or insufficient protection, leading to oxidative degradation of the aromatic ring.[1][3]

Protocol:

  • Preparation: Prepare a "Mixed Acid" solution (Conc. HNO3 + Conc.[1][3][4] H2SO4) at 0°C.[1][3]

  • Addition: Suspend the protected intermediate (from Phase 1) in Conc. H2SO4.[1][2][3][4] Cool to 0–5°C.[1][3]

  • Reaction: Add the Mixed Acid dropwise. Internal temperature must not exceed 10°C.

  • Mechanism: The protecting group directs the electrophile (

    
    ) to the para position (C4).[1][3] The bromine atoms at 2 and 5 also cooperatively direct to C4 (ortho to Br at C5, para to Br at C2 is blocked).[1][3]
    
  • Quench: Pour onto crushed ice. The product (2,5-dibromo-4-nitro-N-benzenesulphonylaniline) will precipitate as a pale yellow/white solid.[1]

Phase 3: Hydrolysis (Deprotection)

User Query: "I can't get the protecting group off. Refluxing in water didn't work." Diagnosis: Sulfonamides are extremely stable.[1][3] They require harsh acidic hydrolysis conditions.[1][3]

Protocol (Based on Source 1.2):

  • Medium: 90% Sulfuric Acid (H2SO4).[1][3]

  • Process: Dissolve the nitrated intermediate in Conc. H2SO4.[1][2][3][4] Add a small amount of water carefully (exotherm!).[1][3]

  • Conditions: Heat to 70–80°C for 2 hours.

    • Note: Do not exceed 90°C, or you risk desulfonation or debromination.[1][3]

  • Isolation: Pour into a large excess of ice water. The target, This compound , will precipitate.[1][5]

  • Purification: Recrystallize from Ethanol or Acetic Acid.

Troubleshooting & FAQ

Data Table: Physical Properties & Benchmarks
PropertyValue / ObservationNote
Appearance Yellow to brownish-yellow needlesDarkening indicates oxidation.[1][3]
Melting Point ~178°C (Source 1.[1][3]2)Distinct from 2,6-isomer (~206°C).[1][3]
Solubility Soluble in hot acetic acid, DMSO.[1][3]Insoluble in water.[1][3] "Brick dust" behavior.
TLC Spot Lower Rf than precursorUse Hexane/EtOAc (7:3).[1][3]
Common Issues Database

Q1: Why is my yield low (<40%) after hydrolysis?

  • Cause: The product is somewhat soluble in strong acid.[1][3]

  • Fix: When quenching the hydrolysis mixture, ensure you dilute with enough ice water (at least 10:1 ratio of water:acid) to force precipitation.[1][3] Neutralizing to pH 5-6 with Ammonia can also recover more product, but watch for heat generation.[1][3]

Q2: I see two spots on TLC after nitration.

  • Cause: Incomplete nitration or formation of the ortho isomer (6-nitro).[1][3]

  • Fix: If the minor spot is <5%, recrystallization (Ethanol) usually removes the more soluble ortho isomer.[3] If the starting material spot persists, your mixed acid was likely wet or too weak.[1][3]

Q3: Can I use Acetyl protection instead of Benzenesulfonyl?

  • Answer: Yes, 2,5-dibromoacetanilide is a viable intermediate.[3]

  • Pros: Easier to hydrolyze (HCl/EtOH reflux is often sufficient).[1][3]

  • Cons: Less steric bulk than sulfonyl; slightly higher risk of ortho (C6) nitration.[1][3]

  • Adjustment: If using acetyl, ensure the nitration temperature is strictly kept <5°C to prevent hydrolysis of the amide bond during nitration.

Safety & Handling (HSE)

  • Bromine/Nitro Synergies: Poly-halogenated nitro compounds can be shock-sensitive or thermally unstable.[1][3] Never distill the crude reaction mixture to dryness at high heat.

  • Skin Absorption: 2,5-Dibromoaniline derivatives are potent toxins.[1][3] They penetrate skin rapidly (Source 1.7).[1][3] Double-gloving (Nitrile) is mandatory.[1][3]

  • Waste: All aqueous filtrates contain brominated aromatics and must be treated as halogenated organic waste, not general aqueous waste.[1][3]

References

  • CymitQuimica. 2,6-Dibromo-4-nitroaniline Properties (Comparison). Retrieved from [1][3]

  • PrepChem. Preparation of this compound. Retrieved from [3]

  • ProQuest. 4-bromo-2-nitroaniline: A multistep synthesis (Methodology Analog).[1][3] Retrieved from [1][3]

  • BenchChem. Solubility Profile of 2,6-Dibromo-4-nitroaniline (Solubility Analog). Retrieved from

  • PubChem. 2,5-Dibromoaniline (Precursor Data). CID 77198.[3] Retrieved from [1][3]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on a known method involving the hydrolysis of a protected aniline derivative.

Q1: What is a common synthetic route to this compound?

A common and effective method involves the hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline.[1] This precursor is treated with concentrated sulfuric acid to cleave the benzenesulfonyl protecting group, yielding the desired product. This multi-step approach is often employed to achieve specific substitution patterns that are not accessible through direct electrophilic substitution of a simpler starting material.

Q2: Why is a benzenesulfonyl protecting group used in the precursor?

The N-benzenesulphonyl group serves multiple functions in a multi-step synthesis. Primarily, it can be used to control regioselectivity during bromination steps that precede the final hydrolysis. By protecting the amine, its powerful activating and ortho-, para-directing influence is moderated, allowing for a different substitution pattern than what would be achieved on free aniline. In the context of the provided literature, it is the immediate precursor for the final deprotection step.[1]

Q3: What is the role of concentrated sulfuric acid in the hydrolysis step?

Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the sulfonamide bond. The strong acidic environment facilitates the protonation of the sulfonamide, making it susceptible to nucleophilic attack by water (present in the concentrated acid or added in small amounts), which leads to the cleavage of the nitrogen-sulfur bond.

Q4: How is the product typically isolated from the reaction mixture?

The reaction is quenched by pouring the acidic mixture into a large volume of ice and water.[1] This serves two purposes: it rapidly cools the mixture to prevent side reactions and dilutes the sulfuric acid. The significant change in polarity causes the organic product, this compound, to precipitate out of the aqueous solution, allowing for its collection by filtration.

Q5: What are the recommended methods for purifying the crude product?

Recrystallization is the most common method for purifying crude this compound. Ethanol is a documented solvent for this purpose.[1] Other potential solvents for recrystallization include glacial acetic acid, and it's always advisable to perform small-scale solubility tests to find the optimal solvent for your specific impurity profile.[2] Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[2]

Q6: What are the primary safety concerns when performing this synthesis?

The primary hazards are associated with the use of concentrated sulfuric acid and handling the brominated nitroaromatic compound.

  • Concentrated Sulfuric Acid: It is highly corrosive and can cause severe burns. The dilution process is highly exothermic and must be done carefully by adding the acid to water/ice, never the other way around.[3]

  • Bromine-containing compounds: While this specific synthesis doesn't use elemental bromine, brominated organic compounds should be handled with care as they can be toxic and irritating.[4][5][6]

  • Nitroaromatics: These compounds are often toxic and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Actions & Explanations
Low Yield of Precipitated Product 1. Incomplete Hydrolysis: The reaction may not have gone to completion. 2. Product Loss During Quench: The product may have some solubility in the acidic aqueous mixture. 3. Suboptimal Temperature: The reaction temperature might have been too low for efficient hydrolysis.1. Extend Reaction Time/Increase Temperature: Monitor the reaction using TLC to confirm the disappearance of the starting material. If the reaction stalls, consider increasing the temperature slightly (e.g., to 75-80°C) or extending the reaction time.[1] 2. Ensure Efficient Precipitation: Use a large excess of ice/water for quenching and ensure the final mixture is very cold to minimize the solubility of the product. 3. Verify Temperature Control: Ensure your heating apparatus is calibrated and maintaining the target temperature of 70-78°C as specified in the literature.[1]
Dark-Colored or Tarry Product 1. Degradation/Charring: The reaction temperature was too high, causing decomposition by the concentrated sulfuric acid. 2. Impure Starting Material: The precursor, 2,5-dibromo-4-nitro-N-benzenesulphonylaniline, may contain impurities.1. Strict Temperature Control: Do not exceed the recommended temperature range. Overheating can lead to sulfonation and other side reactions. 2. Purify Precursor: Ensure the starting material is pure before beginning the hydrolysis. 3. Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2]
Starting Material Detected After Reaction 1. Insufficient Acid Concentration: The sulfuric acid may not be concentrated enough to drive the reaction. 2. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. 3. Poor Mixing: Inadequate stirring can lead to a non-homogeneous reaction mixture, preventing all the substrate from reacting.1. Use High-Quality Reagents: Ensure you are using concentrated (e.g., 98%) sulfuric acid. 2. Monitor Reaction Progress: Use TLC to track the consumption of the starting material before quenching the reaction. 3. Ensure Vigorous Stirring: Use a suitable stir bar and stir plate to ensure the mixture is well-agitated throughout the reaction.
Low Recovery After Recrystallization 1. Excessive Solvent: Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. 2. Premature Crystallization: The product crystallizing in the funnel during a hot filtration step. 3. Insufficient Cooling: Not allowing the solution to cool sufficiently to maximize crystal formation.1. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[2] 2. Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.[2] 3. Cool Slowly, Then in Ice Bath: Allow the solution to cool slowly to room temperature to form pure crystals, then place it in an ice bath for at least 30 minutes to maximize recovery.[2]

Experimental Protocols

Protocol 1: Hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline

This protocol is adapted from established literature for the synthesis of this compound.[1]

Materials:

  • 2,5-dibromo-4-nitro-N-benzenesulphonylaniline (46 g, 0.105 mol)

  • Concentrated Sulfuric Acid (115 ml)

  • Water (15 ml)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Acid Preparation: In a suitable reaction vessel equipped with a stirrer and thermometer, carefully and slowly add 115 ml of concentrated sulfuric acid to 15 ml of water. Caution: This is a highly exothermic process. The temperature will rise to approximately 70°C.

  • Substrate Addition: Once the acid mixture is prepared, add 46 g of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline to the hot acid with stirring.

  • Reaction: Maintain the reaction mixture at a temperature of 70-78°C for 2 hours with continuous stirring. Monitor the reaction progress by TLC if desired.

  • Quenching and Precipitation: After 2 hours, carefully pour the warm reaction mixture into a large beaker containing approximately 1 kg of crushed ice and water. Stir the resulting slurry to ensure complete precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.

  • Purification: Recrystallize the crude product from approximately 450 ml of ethanol to yield pure this compound. The expected melting point is around 178°C.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare H₂SO₄/H₂O Mixture (Caution: Exothermic) B 2. Add Starting Material (2,5-dibromo-4-nitro-N-benzenesulphonylaniline) A->B C 3. Heat at 70-78°C for 2 hours B->C D 4. Quench in Ice/Water C->D E 5. Vacuum Filtration D->E F 6. Wash with Water until Neutral E->F G 7. Recrystallize from Ethanol F->G H Final Product (this compound) G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.

G Start Reaction Complete? CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC SM_Present SM Present? CheckTLC->SM_Present ExtendRxn Action: Increase reaction time or temperature slightly SM_Present->ExtendRxn Yes Proceed Proceed to Workup SM_Present->Proceed No ExtendRxn->CheckTLC CheckYield Low Yield after Precipitation? Proceed->CheckYield OptimizeQuench Action: Ensure sufficient ice/water for quenching CheckYield->OptimizeQuench Yes Purify Proceed to Purification CheckYield->Purify No OptimizeQuench->Purify CheckPurity Product Dark/Impure? Purify->CheckPurity Recrystallize Action: Recrystallize, consider charcoal treatment CheckPurity->Recrystallize Yes Success Pure Product Obtained CheckPurity->Success No Recrystallize->Success

Caption: Troubleshooting logic for the synthesis of this compound.

References

  • Preparation of this compound . PrepChem.com. Available from: [Link]

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents (CN101671266B).
  • 2-Bromo-4-nitroaniline . ResearchGate. Available from: [Link]

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents (CN101671266A).
  • What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... . Chegg. Available from: [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline... . RSC Publishing. Available from: [Link]

  • Understanding the Synthesis of 4-Bromoaniline... . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline... . ResearchGate. Available from: [Link]

  • 2,6-Dibromo-4-nitroaniline PubChem CID 13231 . PubChem. Available from: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence . Carbon. Available from: [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. Available from: [Link]

  • Bromine - Hazardous Substance Fact Sheet . NJ.gov. Available from: [Link]

  • Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method . aijr.org. Available from: [Link]

  • Bromination of Aniline . YouTube. Available from: [Link]

  • BROMINE - Safety Handbook . ICL Group. Available from: [Link]

  • Handling liquid bromine and preparing bromine water . RSC Education. Available from: [Link]

Sources

solvent effects on the reactivity of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 2,5-Dibromo-4-nitroaniline Reactivity

User Guide Overview

Product: this compound (2,5-DBNA) CAS: 25462-68-4 (Typical analog reference) Application: Intermediate for azo dyes, pharmaceutical precursors, and high-performance polymers. Primary Reactivity: Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1]

Module 1: Reaction Optimization & Solvent Selection

The Mechanism: Why Solvent Matters

The reactivity of 2,5-DBNA is governed by the "Push-Pull" electronic system. The nitro group at C4 withdraws electron density, activating the ring for nucleophilic attack. The amino group at C1 donates electron density, deactivating the ring.

  • The Reactive Site: The Bromine at C5 is the primary leaving group. It is ortho to the activating Nitro group (strong activation) and meta to the deactivating Amino group (weak deactivation).

  • The Inert Site: The Bromine at C2 is meta to the Nitro group (weak activation) and ortho to the Amino group (strong deactivation + steric hindrance).

Solvent Role: In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex. Polar aprotic solvents stabilize this anionic intermediate and desolvate the nucleophile, dramatically increasing reaction rates.
Solvent Performance Matrix
Solvent ClassExamplesReactivity RatingMechanistic ImpactRecommended For
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (Preferred) Solvates cations well; leaves anions "naked" and reactive. Stabilizes the polar transition state.Standard

synthesis; difficult substitutions.
Polar Protic Ethanol, Methanol, WaterLow to Moderate Forms H-bonds with nucleophiles (caging effect), reducing their energy and reactivity.Recrystallization; reactions with highly reactive nucleophiles.
Non-Polar Toluene, Hexane, DCMVery Low Poor stabilization of the charged intermediate. Reactants often insoluble.Phase transfer catalysis (PTC) conditions only.

Module 2: Visualizing the Pathway

Figure 1: Solvent-Mediated Activation Pathway This diagram illustrates the preferential attack at C5 and how dipolar aprotic solvents (like DMSO) facilitate the transition state compared to protic solvents.

SNAr_Mechanism cluster_Solvent Solvent Environment Start This compound (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Start->TS + Nu- Nu Nucleophile (Nu-) Nu->TS DMSO DMSO (Polar Aprotic) Leaves Nu- 'Naked' Stabilizes TS DMSO->TS Accelerates (k_high) EtOH EtOH (Polar Protic) Cages Nu- (H-bonds) Destabilizes TS EtOH->TS Retards (k_low) Product C5-Substituted Product (C2-Br Intact) TS->Product - Br-

Caption: Kinetic pathway showing the acceleration of C5-substitution by polar aprotic solvents via stabilization of the Meisenheimer complex.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stalled or extremely slow."

Q: I am running a reaction with an amine nucleophile in refluxing ethanol, but TLC shows mostly starting material after 24 hours. Why? A: Ethanol is a protic solvent . It forms a hydrogen-bond "cage" around your nucleophile (the amine), significantly lowering its energy and nucleophilicity. Additionally, the transition state for


 involves charge separation, which is better stabilized by dipolar aprotic solvents.
  • Fix: Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These solvents do not H-bond to the nucleophile, increasing the reaction rate by orders of magnitude (often

    
     to 
    
    
    
    times faster).
  • Caution: Ensure the temperature does not exceed 100°C initially to avoid thermal decomposition of the nitro group.

Scenario B: "I am seeing multiple spots on TLC (Regioselectivity issues)."

Q: I see a minor byproduct spot. Is it possible I am displacing the C2-Bromine? A: While C5 is the primary reactive site (activated ortho by Nitro), the C2 position is not entirely inert, especially under forcing conditions (high heat, strong bases).

  • Diagnostic: The C2-substituted product is sterically crowded (flanked by Amino and Nitro groups).

  • Fix:

    • Lower the Temperature: Regioselectivity is often temperature-dependent. Lowering the temp favors the kinetic product (C5-substitution).

    • Control Stoichiometry: Ensure you are not using a vast excess of nucleophile, which might force the second displacement (bis-substitution).

    • Solvent Check: If using DMF, ensure it is fresh. Decomposed DMF produces dimethylamine, which can act as a competing nucleophile.

Scenario C: "My product is oiling out or difficult to crystallize."

Q: After the reaction in DMSO, I added water to precipitate the product, but I got a sticky oil. A: This is a common "oiling out" phenomenon caused by rapid precipitation of impurities along with the product.

  • Fix:

    • Slow Addition: Add the water dropwise with vigorous stirring.

    • Co-solvent: Use a mixture of Water/Methanol (1:1) for precipitation.[2] The methanol keeps the oily impurities in solution while the product crystallizes.

    • Recrystallization: Redissolve the oil in hot Ethanol or Acetic Acid (protic solvents are excellent for crystallization, even if bad for the reaction) and cool slowly.

Module 4: Solvatochromism & Analytical Monitoring

2,5-DBNA and its derivatives exhibit positive solvatochromism . The absorption maximum (


) shifts to longer wavelengths (Red Shift) as solvent polarity increases.[3] This property can be used to monitor reaction progress without taking an aliquot, simply by observing color changes if the product has a distinct shift.

Table 2: Expected Spectral Shifts

SolventPolarity (Relative)Appearance (Typical)

Trend
Toluene LowPale YellowBlue Shift (Hypsochromic)
Acetone MediumYellow-OrangeIntermediate
DMSO HighDeep Orange/RedRed Shift (Bathochromic)

Technical Note: As the C5-Br is replaced by an electron-donating nucleophile (e.g., -NHR), the "Push-Pull" character intensifies, typically causing a significant bathochromic shift (deepening of color) in the product compared to the starting material.

Module 5: Workflow Visualization

Figure 2: Troubleshooting Decision Tree Use this logic flow to resolve low yields or purity issues.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Conversion Type->LowYield Impurity Impurity/Byproduct Type->Impurity Isolation Oiling Out/Isolation Type->Isolation SolventCheck Is Solvent Protic? (EtOH, MeOH, H2O) LowYield->SolventCheck RegioCheck Check Regioselectivity (C2 vs C5) Impurity->RegioCheck SlowCrash Precipitate Slower (Dropwise Water) Isolation->SlowCrash Recryst Recrystallize in EtOH Isolation->Recryst SwitchDMSO Switch to DMSO/DMF (Enhance Nucleophilicity) SolventCheck->SwitchDMSO Yes TempCheck Increase Temp (Stepwise +10°C) SolventCheck->TempCheck No LowerTemp Lower Reaction Temp (Favor Kinetic Product) RegioCheck->LowerTemp Isomer Found DrySolvent Dry Solvent (Remove Water) RegioCheck->DrySolvent Hydrolysis Found

Caption: Logic flow for diagnosing and resolving common synthetic bottlenecks.

References

  • BenchChem Technical Support. (2025).[2][4] this compound: Contextualization within Halogenated Aromatic Amine Chemistry. Retrieved from

  • El Guesmi, N., et al. (2025).[5] Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines.[5] ResearchGate.[6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). 2,5-Dibromoaniline Product Specification and Reactivity Data. Retrieved from

  • Arshad, M. N., et al. (2009).[6][8] 2-Bromo-4-nitroaniline: Crystal structure and intramolecular interactions.[6] Acta Crystallographica Section E. Retrieved from

  • Novaki, L. P., & El Seoud, O. A. (2018). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ResearchGate.[6][7] Retrieved from

Sources

Technical Support Guide: Identifying Impurities in 2,5-Dibromo-4-nitroaniline by TLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,5-Dibromo-4-nitroaniline. This guide is designed for researchers, chemists, and quality control professionals who utilize Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this critical chemical intermediate. Here, we address common challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your results.

Section 1: Understanding Potential Impurities
Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The primary synthesis route to this compound involves the direct bromination of 4-nitroaniline.[1][2] The impurities present in a crude sample are almost always related to this process. Understanding these potential byproducts is the first step in developing a robust analytical method for their detection.

The most common impurities include:

  • Unreacted Starting Material: 4-Nitroaniline may persist if the reaction does not go to completion.

  • Monobrominated Intermediate: 2-Bromo-4-nitroaniline is a common byproduct resulting from incomplete bromination.[3]

  • Isomeric Byproducts: Although the directing effects of the amino and nitro groups favor the 2,5- and 2,6- positions for bromination, other isomers like 2,3-Dibromo-4-nitroaniline or 2,6-Dibromo-4-nitroaniline can form in smaller quantities.

Table 1: Common Impurities and Their Structures

Compound NameStructureOrigin
This compound (Product) BrC₁=CC(N)=C(Br)C=C₁=O Desired Product
4-NitroanilineNC₁=CC==O">C:1C=C₁Unreacted Starting Material
2-Bromo-4-nitroanilineNC₁=C(Br)C=C(=O)C=C₁Incomplete Bromination
2,6-Dibromo-4-nitroanilineNC₁=C(Br)C=C(=O)C=C₁BrIsomeric Byproduct
Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for the qualitative analysis of your this compound sample. It allows for a quick assessment of purity and the number of components in a mixture.

Q2: How do I select an appropriate mobile phase for separating this compound and its impurities?

A2: The key to good separation in normal-phase TLC (e.g., on silica gel) is to select a mobile phase with the right polarity. The goal is to find a solvent system that moves the compounds of interest off the baseline but provides differential migration, resulting in distinct spots.

  • Principle of Polarity: this compound is a relatively polar molecule due to the nitro and amino groups. However, it is less polar than the starting material, 4-nitroaniline, and more polar than less-substituted byproducts. A mobile phase of intermediate polarity is typically a good starting point.

  • Recommended Starting Point: A mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate is highly effective. A common starting ratio is 7:3 Hexane:Ethyl Acetate (v/v) .

  • Optimization:

    • If all spots remain near the baseline (low Rf values), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are near the solvent front (high Rf values), the mobile phase is too polar. Increase the proportion of hexane.

Q3: My spots are streaking on the TLC plate. What is causing this and how can I fix it?

A3: Spot streaking is a common issue in TLC and can obscure results by masking the presence of closely eluting impurities.[4]

  • Cause 1: Sample Overloading: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, and the excess compound travels up the plate as a streak.

    • Solution: Dilute your sample solution and apply a smaller spot. A good rule of thumb is to touch the capillary spotter to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if a higher concentration is needed.[5]

  • Cause 2: Highly Polar Compound: The amino group on the aniline derivatives can interact strongly with the acidic silica gel, leading to streaking.

    • Solution: Add a small amount of a competitive base, like a few drops of triethylamine or ammonia, to the mobile phase.[4] This will occupy the active sites on the silica, allowing your compound to travel more cleanly.

  • Cause 3: Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can interfere with the initial binding to the stationary phase, causing a distorted spot.

    • Solution: If possible, dissolve your sample in a less polar solvent (e.g., dichloromethane or ethyl acetate) for spotting.

Q4: I see multiple spots, but they are too close together (poor resolution). How can I improve the separation?

A4: Poor resolution makes it difficult to confirm the presence of impurities. The goal is to maximize the distance between the spots.

  • Solution 1: Adjust Mobile Phase Polarity: Fine-tuning the solvent ratio is the first step. Small changes can have a significant impact on resolution. Try a range of solvent systems (e.g., 8:2, 7:3, 6:4 Hexane:Ethyl Acetate).

  • Solution 2: Change Solvent System Components: If adjusting the ratio is insufficient, try a different solvent system altogether. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.

  • Solution 3: Use a Longer Plate: A longer TLC plate provides a greater distance for the mobile phase to travel, which can improve the separation between spots with similar Rf values.

Below is a workflow to guide you through troubleshooting poor TLC separation.

TLCTroubleshooting Start Poor TLC Separation CheckOverload Is the sample overloaded? (Streaking or very large spots) Start->CheckOverload Dilute Dilute sample and re-spot CheckOverload->Dilute Yes AdjustPolarity Are Rf values too high or too low? CheckOverload->AdjustPolarity No Dilute->AdjustPolarity IncreasePolarity Increase mobile phase polarity (e.g., more Ethyl Acetate) AdjustPolarity->IncreasePolarity Too Low DecreasePolarity Decrease mobile phase polarity (e.g., more Hexane) AdjustPolarity->DecreasePolarity Too High ChangeSolvent Try a different solvent system (e.g., Dichloromethane/Hexane) AdjustPolarity->ChangeSolvent Resolution still poor GoodSep Good Separation IncreasePolarity->GoodSep DecreasePolarity->GoodSep ChangeSolvent->GoodSep

Caption: Workflow for troubleshooting poor TLC separation.

Section 3: Troubleshooting NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and even quantify impurities.[6]

Q5: How can I distinguish the ¹H NMR signals of this compound from its common impurities?

A5: The key is to analyze the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nitro group and bromine atoms, along with the electron-donating amino group, create a unique electronic environment for each proton on the aromatic ring.[7]

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃) for this compound and Impurities

CompoundAromatic ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
This compound H-3H-6~8.1~7.0SingletSinglet
4-Nitroaniline[8]H-2, H-6H-3, H-5~8.0 (d, J ≈ 9 Hz)~6.6 (d, J ≈ 9 Hz)DoubletDoublet
2-Bromo-4-nitroanilineH-3H-5H-6~8.3 (d, J ≈ 2.5 Hz)~7.8 (dd, J ≈ 9, 2.5 Hz)~6.8 (d, J ≈ 9 Hz)DoubletDoublet of DoubletsDoublet

Data is approximate and can vary based on solvent and concentration. Referencing a spectral database like the Spectral Database for Organic Compounds (SDBS) is recommended.[9][10]

Analysis:

  • This compound: The product should show two distinct singlets in the aromatic region, as the protons at the 3 and 6 positions have no adjacent protons to couple with.

  • 4-Nitroaniline: The starting material will show a characteristic AA'BB' system, which appears as two doublets due to the symmetry of the molecule.

  • 2-Bromo-4-nitroaniline: This impurity will show a more complex pattern of three distinct signals in the aromatic region, with characteristic ortho and meta couplings.

Q6: I see small, unexpected peaks in my ¹H NMR spectrum. How do I determine if they are impurities?

A6: Small peaks can arise from impurities, residual solvent, or NMR artifacts. A systematic approach is needed to identify their source.

NMRPeakID Start Unknown Peak in ¹H NMR CheckSolvent Compare peak to known solvent shifts (e.g., CHCl₃ at 7.26 ppm) Start->CheckSolvent SolventPeak Identified as Residual Solvent CheckSolvent->SolventPeak Yes CheckImpurity Does the peak's chemical shift and multiplicity match a known impurity? CheckSolvent->CheckImpurity No ImpurityPeak Likely Impurity CheckImpurity->ImpurityPeak Yes CheckGrease Is it a broad singlet around 1.2-1.6 ppm? CheckImpurity->CheckGrease No GreasePeak Likely Silicone Grease CheckGrease->GreasePeak Yes FurtherAnalysis Requires Further Analysis (e.g., 2D NMR, MS) CheckGrease->FurtherAnalysis No

Caption: Decision tree for identifying unknown NMR peaks.

Quantitative Analysis (qNMR): If an impurity peak is identified and well-resolved from other signals, you can estimate its concentration relative to the main product.[11]

  • Select Peaks: Choose a well-resolved peak for the impurity and a well-resolved peak for the product.

  • Integrate: Carefully integrate both peaks.

  • Normalize: Divide the integral value of each peak by the number of protons it represents. (e.g., a singlet for one proton, a doublet for two protons, etc.).

  • Calculate Ratio: The ratio of the normalized integrals gives the molar ratio of the impurity to the product.

Q7: My NMR spectrum has very broad peaks. What could be the cause?

A7: Peak broadening can significantly reduce the quality of an NMR spectrum, making it difficult to interpret.[12]

  • Cause 1: Poor Shimming: The most common cause is an inhomogeneous magnetic field.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually very effective.

  • Cause 2: Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.

    • Solution: Dilute the sample. A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typical.

  • Cause 3: Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: This is less common but can occur if the sample has been in contact with certain metal spatulas or reagents. Filtering the NMR solution through a small plug of Celite or silica may help.

  • Cause 4: Unresolved Coupling: In some cases, complex or unresolved couplings can make peaks appear broad.

    • Solution: Running the spectrum at a higher field strength (e.g., 500 MHz vs 300 MHz) can often resolve these issues.

Appendix A: Standard Operating Procedure - TLC Analysis
  • Plate Preparation: Handle the silica gel plate only by the edges to avoid contamination. Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in about 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin. Allow the solvent to evaporate completely. The spot should be 1-2 mm in diameter.

  • Developing Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: this compound and its related impurities are colored (typically yellow/orange), so the spots should be visible under white light. For enhanced visualization, view the plate under UV light (254 nm). Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • Google Patents. (N.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Royal Society of Chemistry. (N.d.).
  • ResearchGate. (N.d.). (PDF) 2-Bromo-4-nitroaniline.
  • Chemsrc. (2025). This compound | CAS#:25462-68-4.
  • Royal Society of Chemistry. (2012).
  • ATB (Automated Topology Builder). (N.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray.
  • ChemicalBook. (N.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
  • PubChem. (N.d.). 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231.
  • Organic Chemistry Data. (N.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • SpectraBase. (N.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts.
  • Mohammad, A., & Sharma, S. (N.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society.
  • Reddit. (2021).
  • University of Rochester, Department of Chemistry. (N.d.).
  • Sigma-Aldrich. (N.d.). 2,6-Dibromo-4-nitroaniline = 97 827-94-1.
  • BenchChem. (2025).
  • University of Wisconsin-Madison Libraries. (N.d.). Spectral Database for Organic Compounds, SDBS - Search.
  • ChemBAM. (N.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (N.d.). Troubleshooting 1H NMR Spectroscopy.
  • Bitesize Bio. (2025).
  • Ault, A. (1998). Techniques and experiments for organic chemistry (6th ed.). University Science Books.
  • NMR Facility, University of Florida. (N.d.).
  • ChemicalBook. (N.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.
  • ResearchGate. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Scribd. (N.d.).
  • Bioregistry. (N.d.).
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Sigma-Aldrich. (N.d.). 4-Nitroaniline (N2128)
  • SIELC Technologies. (2018). 2-Bromo-4-nitroaniline.
  • Lafayette College Libraries. (N.d.).
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • PubMed. (N.d.). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
  • CDN Science. (N.d.).
  • Chemistry Stack Exchange. (2017).
  • Royal Society of Chemistry. (N.d.).
  • The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube.
  • BenchChem. (N.d.).
  • Springer. (N.d.). Determination of standard sample purity using the high-precision 1H-NMR process.
  • Chemistry with Dr Ellis. (2021). IBSLM7 Low resolution 1H NMR Spectroscopy [Video]. YouTube.
  • Wikipedia. (N.d.).
  • Reddit. (2008). Spectral Database for Organic Compounds, SDBS : r/chemistry.

Sources

strategies to control regioselectivity in the synthesis of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #8492: Regiocontrol Strategies for 2,5-Dibromo-4-nitroaniline Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic & Strategic Overview

User Query: "How do I control regioselectivity to synthesize this compound?"

Critical Initial Check: Before proceeding, we must verify the target isomer. There is a common confusion in this domain between the 2,5-isomer and the 2,6-isomer .

  • Target A: 2,6-Dibromo-4-nitroaniline (Commercially common)[1]

    • Synthesis: Direct bromination of 4-nitroaniline.[2][3][4][5][6]

    • Mechanism:[1][6][7][8][9][10] The amino group directs ortho, placing bromines at the 2 and 6 positions.

  • Target B: this compound (The "Hard" Target)

    • Synthesis: Requires a multi-step "Protection-Nitration" strategy starting from 2,5-dibromoaniline.

    • Mechanism:[6][7][8][9][10] You must force a nitro group into position 4 of a 2,5-dibromo system.[11]

This guide addresses Target B (this compound). If you attempt to brominate 4-nitroaniline directly, you will never obtain the 2,5-isomer due to electronic directing effects [1, 2].

Part 2: The Solution (Experimental Workflow)

To achieve the 2,5-substitution pattern, you cannot rely on thermodynamic control alone. You must use Steric Steering via N-protection.

The Core Logic (Why this works)

In 2,5-dibromoaniline, the amine (C1) directs electrophiles to C4 (para) and C6 (ortho).

  • Position 6: Flanked by the Amine (C1) and Bromine (C5).

  • Position 4: Flanked by Hydrogen (C3) and Bromine (C5).

By converting the amine to a bulky sulfonamide or amide, you sterically block Position 6. This forces the incoming nitro group exclusively to Position 4.

Step-by-Step Protocol

Prerequisite: Start with 2,5-Dibromoaniline .[11] (Note: If you do not have this, reduce 1,4-dibromo-2-nitrobenzene using Fe/AcOH).

Phase 1: Protection (Steric Blocking)

  • Reagents: 2,5-Dibromoaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine (Solvent/Base).

  • Procedure: Dissolve aniline in pyridine. Add sulfonyl chloride dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Pour into ice water. Filter the precipitate (N-(2,5-dibromophenyl)benzenesulfonamide).

  • Checkpoint: Ensure the melting point matches literature values (~178°C for similar derivatives) [3].

Phase 2: Regioselective Nitration

  • Reagents: Protected Intermediate (from Phase 1), Conc. H₂SO₄, Conc.[3][6][7][12] HNO₃ (or KNO₃).

  • Setup: Dissolve the sulfonamide in conc. H₂SO₄.[3][7][10] Cool to 0-5°C.[2]

  • Addition: Add HNO₃ dropwise. Crucial: Keep temperature <10°C to prevent deprotection or tarring.

  • Reaction: Stir at 10-20°C for 1-2 hours. The bulky sulfonyl group blocks C6, forcing nitration at C4.

  • Workup: Pour onto crushed ice. The product (2,5-dibromo-4-nitro-N-benzenesulphonylaniline) will precipitate.[11] Filter and wash with water until neutral.

Phase 3: Deprotection

  • Reagents: Nitrated Intermediate, Conc. H₂SO₄ (hydrolysis medium) or NaOH/EtOH (saponification).

  • Procedure: Heat the intermediate in 80% H₂SO₄ at 70-80°C for 2 hours [3].

  • Isolation: Pour into ice water. Neutralize carefully with Na₂CO₃. The yellow solid is This compound .

  • Purification: Recrystallize from ethanol.

Part 3: Visualization & Logic Mapping

The following diagram illustrates the divergence between the common (2,6) and the targeted (2,5) pathways.[2][7][8]

G Start_Wrong Starting Material: 4-Nitroaniline Start_Right Starting Material: 2,5-Dibromoaniline Step_Bromination Direct Bromination (Br2 / AcOH) Start_Wrong->Step_Bromination NH2 directs Ortho Step_Protection Step 1: N-Protection (Benzenesulfonyl Chloride) Start_Right->Step_Protection Create Steric Bulk Product_Wrong Product A (Undesired): 2,6-Dibromo-4-nitroaniline (Thermodynamic Trap) Step_Bromination->Product_Wrong Step_Nitration Step 2: Nitration (HNO3 / H2SO4) Step_Protection->Step_Nitration Blocks C6, Forces C4 Step_Deprotection Step 3: Deprotection (Hydrolysis) Step_Nitration->Step_Deprotection Product_Right Product B (Target): This compound (Sterically Controlled) Step_Deprotection->Product_Right

Caption: Divergent synthesis pathways. The red path follows natural electronic directing effects (yielding 2,6-isomer). The green path uses steric design to force the 2,5-isomer.

Part 4: Troubleshooting & FAQs

Data Summary: 2,5 vs. 2,6 Synthesis
Feature2,6-Dibromo-4-nitroanilineThis compound
Starting Material 4-Nitroaniline2,5-Dibromoaniline
Key Reagent Bromine / NaBrO₃ [2]HNO₃ / H₂SO₄
Directing Group Amino (Activator)Protected Amino (Steric Blocker)
Major Challenge Over-brominationRegioselectivity (C4 vs C6)
Typical Yield >90% (Easy)60-75% (Multi-step)
Frequently Asked Questions

Q1: Can I nitrate 2,5-dibromoaniline directly without protection? A: It is highly risky. The free amine is susceptible to oxidation by nitric acid, leading to tar formation (dark reaction mixtures) and lower yields. Furthermore, without the steric bulk of the protecting group, you will get a mixture of C4 (para) and C6 (ortho) nitration. The protection step is vital for both yield and purity [3, 4].

Q2: Why did I get a product melting at ~205°C instead of ~178°C? A: You likely synthesized the 2,6-isomer or a poly-nitrated species.

  • 2,6-Dibromo-4-nitroaniline MP: ~206-207°C.

  • This compound MP: ~178°C [3].[11] Check your starting material.[13] If you started with 4-nitroaniline, you definitely made the 2,6-isomer.[3]

Q3: My intermediate won't dissolve in the hydrolysis step. A: Sulfonamides are very stable. If 80% H₂SO₄ at 70°C isn't working, increase the temperature to 90-100°C. Alternatively, try a basic hydrolysis using NaOH in refluxing ethanol, though acidic hydrolysis is generally cleaner for nitro-anilines to avoid nucleophilic displacement of the bromines.

Q4: Can I use Acetyl protection (Acetanilide) instead of Sulfonyl? A: Yes, but be cautious. Acetyl groups hydrolyze more easily than sulfonyl groups. In the harsh conditions of mixed-acid nitration (HNO₃/H₂SO₄), the acetyl group might fall off prematurely, leading to oxidation or regioselectivity loss. If you use acetyl, keep the nitration temperature strictly below 5°C.

References

  • PubChem. (2025).[1] 2,6-Dibromo-4-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • RSC Advances. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline. Royal Society of Chemistry.[5] Available at: [Link]

  • PrepChem. (n.d.). Preparation of this compound. PrepChem.com. Available at: [Link]

Sources

Validation & Comparative

spectroscopic analysis (1H NMR, 13C NMR) of 2,5-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectroscopic analysis of 2,5-Dibromo-4-nitroaniline , focusing on distinguishing it from its structural isomers and precursors using 1H and 13C NMR.

Executive Summary: The "Asymmetry" Rule

The critical spectroscopic signature of This compound is its asymmetry . Unlike its commercially common isomer (2,6-dibromo-4-nitroaniline), which displays a symmetric signal pattern, the 2,5-isomer exhibits two distinct aromatic singlets in 1H NMR.

  • 2,5-isomer (Target): Two non-equivalent aromatic protons (

    
     ~8.21 ppm and ~7.09 ppm).[1]
    
  • 2,6-isomer (Common Impurity): One equivalent aromatic signal (

    
     ~8.28 ppm).
    

Compound Profile & Database Caution

  • Chemical Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 827-16-7[8][9]

    • Critical Warning: Some public databases erroneously link CAS 827-16-7 to Trimethyl isocyanurate. Verify the structure (C6H4Br2N2O2) before purchasing.

  • Molecular Weight: 295.92 g/mol [10]

  • Appearance: Bright yellow crystals (mp: 182–184 °C).

1H NMR Analysis: Experimental & Comparative

Experimental Data (DMSO-d6)

The following data compares the target compound with its key isomer and precursor.

Proton EnvironmentThis compound (Target)2,6-Dibromo-4-nitroaniline (Isomer)2,5-Dibromoaniline (Precursor)
Solvent DMSO-d

DMSO-d

CDCl

Frequency 200–400 MHz400 MHz250 MHz
Ar-H (Ortho to NO

)
8.21 ppm (s, 1H) (Deshielded)8.28 ppm (s, 2H) (Symmetric)
Ar-H (Ortho to NH

)
7.09 ppm (s, 1H) (Shielded)7.23 (d, J=7.8 Hz)
Ar-H (Other) 6.79 (m, 2H)
-NH

(Amine)
6.86 ppm (s, 2H) 6.78 ppm (s, 2H)4.23 (s, 2H)
Spectral Interpretation
  • Regiochemistry Confirmation:

    • H-3 (8.21 ppm): This proton is sandwiched between the electron-withdrawing nitro group (-NO

      
      ) and a bromine atom. The nitro group exerts a strong deshielding effect (mesomeric and inductive), pushing the signal downfield.
      
    • H-6 (7.09 ppm): This proton is ortho to the electron-donating amino group (-NH

      
      ) and meta to the nitro group. The shielding effect of the amine lone pair moves this signal significantly upfield.
      
    • Multiplicity: Both signals appear as singlets . In the 2,5-substitution pattern, the protons are para to each other (positions 3 and 6), resulting in negligible coupling (

      
       Hz).
      
  • Solvent Effects (DMSO-d

    
     vs. CDCl
    
    
    
    ):
    • DMSO-d

      
      :  Recommended. It forms hydrogen bonds with the -NH
      
      
      
      protons, slowing their exchange rate and resulting in a sharp, integration-ready singlet at ~6.86 ppm.
    • CDCl

      
      :  Not recommended. The -NH
      
      
      
      protons often broaden or disappear due to rapid exchange and quadrupole broadening from the bromine atoms. Furthermore, the compound has poor solubility in chloroform.

13C NMR Analysis: The Solubility Challenge

Obtaining a high-quality 13C NMR spectrum for this compound is technically difficult due to its low solubility in common deuterated solvents.

  • Experimental Observation: Literature reports often state "No valuable 13C NMR spectrum could be obtained due to low solubility" for the free amine.

  • Workaround: If 13C characterization is mandatory, convert the amine to its acetamide derivative (N-(2,5-dibromo-4-nitrophenyl)acetamide), which is more soluble in CDCl

    
    .
    

Predicted 13C Shifts (for Reference):

  • C-NO

    
     (C4):  ~140 ppm (Deshielded, quaternary)
    
  • C-NH

    
     (C1):  ~148 ppm (Deshielded, quaternary)
    
  • C-H (C3): ~133 ppm (Ortho to NO

    
    )
    
  • C-H (C6): ~118 ppm (Ortho to NH

    
    )[10]
    
  • C-Br (C2, C5): ~108–115 ppm

Comparative Synthesis & Analysis Workflow

The synthesis of the 2,5-isomer requires a specific route to avoid the thermodynamically favored 2,6-isomer. The NMR spectrum monitors this transformation.[4][11][12]

G cluster_legend NMR Checkpoints Start 2,5-Dibromoaniline (Precursor) Step1 Acetylation (Protection) Start->Step1 Loss of NH2 signal Isomer 2,6-Dibromo-4-nitroaniline (Avoided Byproduct) Start->Isomer Direct Nitration (Wrong Route) Inter N-Acetylated Intermediate (Soluble in CDCl3) Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 New downfield singlet Step3 Hydrolysis (Deprotection) Step2->Step3 Target This compound (Target) Step3->Target NMR: 2 Singlets (8.2, 7.1 ppm)

Caption: Analytical workflow tracking the synthesis from 2,5-dibromoaniline. Direct nitration of the precursor typically yields the unwanted 2,6-isomer or poly-nitrated species.

Protocol: Sample Preparation for NMR

Objective: Maximize signal-to-noise ratio despite low solubility.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    or Acetone-d
    
    
    due to solubility limits.
  • Concentration:

    • 1H NMR: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

      
      . Sonicate for 5 minutes if undissolved particles remain.
      
    • 13C NMR: Saturation is required. Use 30–50 mg in 0.6 mL DMSO-d

      
      . Heating the tube gently (40 °C) inside the probe may be necessary, but ensure the cap is tight to prevent solvent evaporation.
      
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to allow faster relaxation).

    • Relaxation Delay (D1): Set to 1.0 s for 1H; 2.0 s for 13C (quaternary carbons relax slowly).

    • Scans: 16 scans (1H); >1024 scans (13C).

References

  • Tour, J. M., et al. (2001). "Synthesis and characterization of this compound derivatives for molecular electronics." Chemistry – A European Journal. (Data derived from Supporting Information on molecular wires).

  • ChemicalBook. (2025). "2,6-Dibromo-4-nitroaniline NMR Spectrum." (Used for comparative isomer data).

  • Heidelberg University. (2015). "Inaugural-Dissertation: Synthesis of rigid-rod polyimides and precursors." (Source of solubility data and synthesis route).

  • BenchChem. (2025). "Synthesis and characterization of this compound."

Sources

comparison of 2,5-Dibromo-4-nitroaniline and 2,6-Dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isomeric Dibromo-Nitroanilines: 2,5-DBNA vs. 2,6-DBNA

Executive Summary

In the landscape of halogenated aromatic intermediates, the distinction between 2,5-Dibromo-4-nitroaniline (2,5-DBNA) and 2,6-Dibromo-4-nitroaniline (2,6-DBNA) represents a critical decision point for synthetic strategy.[1][2] While they share an identical molecular formula (


), their divergent steric and electronic profiles dictate entirely different applications.[2]
  • 2,6-DBNA is the industrial workhorse, primarily used as a diazo component for disperse dyes due to its symmetry and stability.[1]

  • 2,5-DBNA is the "precision tool" for medicinal chemistry.[1][2] Its asymmetry creates a regioselective "hotspot" for Nucleophilic Aromatic Substitution (

    
    ), enabling complex scaffold construction unavailable to the 2,6-isomer.[1][2]
    

This guide provides a rigorous comparison of their physicochemical properties, synthetic pathways, and reactivity profiles, supported by experimental protocols and mechanistic analysis.[1][2]

Physicochemical & Structural Profile

The immediate differentiator is the melting point and substitution pattern.[2] The 2,6-isomer, being symmetric, packs more efficiently in the crystal lattice, resulting in a significantly higher melting point.[1]

FeatureThis compound2,6-Dibromo-4-nitroaniline
CAS Number 25462-68-4 827-94-1
Structure Asymmetric (Br at 2,[1][2] 5)Symmetric (Br at 2,[1][2] 6)
Melting Point 178 – 180 °C205 – 207 °C
Appearance Yellow/Orange crystalline solidYellow needles
pKa (Predicted) ~ -2.5 (Weak base)~ -3.4 (Very weak base)
Solubility Soluble in DMF, DMSO; mod. in EtOHSoluble in DMF; low in EtOH
Steric Environment Moderate hindrance (One ortho-Br)High hindrance (Two ortho-Brs)
Primary Utility

Scaffolds, Pharma Intermediates
Azo Dyes, Cross-coupling
Structural Analysis: The Reactivity Driver

The defining feature for researchers is the position of the bromine atoms relative to the nitro group (a strong electron-withdrawing group, EWG).[1]

  • In 2,5-DBNA: The bromine at C5 is ortho to the nitro group.[1] The nitro group activates this position for displacement by nucleophiles (

    
    ).[2]
    
  • In 2,6-DBNA: Both bromines are meta to the nitro group.[2] The nitro group does not activate these positions for

    
    .
    

G cluster_0 2,5-DBNA (Asymmetric) cluster_1 2,6-DBNA (Symmetric) Struct25 This compound (Br at C2 & C5) Analysis25 C5-Br is ORTHO to Nitro (Highly Activated for SNAr) Struct25->Analysis25 Electronic Effect Struct26 2,6-Dibromo-4-nitroaniline (Br at C2 & C6) Analysis26 C2/C6-Br are META to Nitro (Deactivated for SNAr) Struct26->Analysis26 Electronic Effect

Figure 1: Mechanistic analysis of bromine activation based on substitution patterns.

Synthetic Pathways

The synthesis of these isomers requires fundamentally different strategies. 2,6-DBNA is formed via direct bromination due to the directing effects of the amino group. 2,5-DBNA requires a "blocking" or indirect strategy to force the bromine into the C5 position.

Method A: Synthesis of 2,6-Dibromo-4-nitroaniline (Standard)

Direct bromination of p-nitroaniline.[1][2]

Protocol:

  • Dissolution: Dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 150 mL of glacial acetic acid.

  • Bromination: Add 32.0 g (0.2 mol) of bromine dropwise at ambient temperature while stirring. The amino group (

    
    ) strongly directs incoming electrophiles to the ortho positions (2 and 6).[2]
    
  • Heating: Heat the mixture to 50–60 °C for 2 hours to ensure completion.

  • Workup: Pour the reaction mixture into 500 mL of ice water. The yellow precipitate is 2,6-DBNA.[1][2]

  • Purification: Recrystallize from ethanol. Yield: ~90-95%.[1][2]

Method B: Synthesis of this compound (Advanced)

Indirect route via Sulfonamide protection or Nitration of 2,5-dibromoaniline. Direct bromination of 4-nitroaniline will not yield the 2,5-isomer.[1][2] A reliable lab-scale method involves the hydrolysis of a protected precursor.[1][2]

Protocol (Hydrolysis Route):

  • Precursor: Start with 2,5-dibromo-4-nitro-N-benzenesulphonylaniline (prepared via nitration of the N-protected 2,5-dibromoaniline).[1][2]

  • Acid Hydrolysis: Add 46 g (0.105 mol) of the precursor to 115 mL of concentrated sulfuric acid (90-95%).

  • Reaction: Carefully add 15 mL of water (exothermic!) and maintain temperature at 70–78 °C for 2 hours.

  • Precipitation: Pour the mixture onto 1 kg of crushed ice. The product precipitates.[2][3][4]

  • Purification: Filter, wash with water until neutral, and recrystallize from ethanol (450 mL).

  • Result: Yellow crystals, MP 178 °C.

Synthesis cluster_26 Route A: 2,6-Isomer (Direct) cluster_25 Route B: 2,5-Isomer (Indirect) Start1 4-Nitroaniline Step1 Bromination (Br2/AcOH) NH2 directs Ortho Start1->Step1 Product1 2,6-Dibromo-4-nitroaniline (High Yield) Step1->Product1 Start2 2,5-Dibromoaniline Step2a Protection (Sulfonyl chloride) Start2->Step2a Step2b Nitration (HNO3/H2SO4) Directs to C4 Step2a->Step2b Step2c Deprotection (Hydrolysis) Step2b->Step2c Product2 This compound Step2c->Product2

Figure 2: Comparative synthetic workflows. Note the complexity required to access the 2,5-isomer.

Reactivity & Application Guide

A. Diazotization (Dye Synthesis)[2]
  • 2,6-DBNA: The amine is flanked by two bulky bromine atoms.[1][2] This creates significant steric hindrance, making diazotization difficult.[2] Standard

    
     often fails.[2]
    
    • Protocol Adjustment: Must use Nitrosyl Sulfuric Acid (

      
       + 
      
      
      
      ) in glacial acetic acid or concentrated sulfuric acid to generate the highly reactive nitrosonium ion (
      
      
      ).[2]
  • 2,5-DBNA: Less hindered (one ortho Br).[2] Diazotization proceeds more readily, though the amine is still deactivated.[1][2]

B. Nucleophilic Aromatic Substitution ( ) (Drug Discovery)

This is the critical divergence point for medicinal chemists.[2]

  • Scenario: You need to introduce a nucleophile (e.g., a piperazine or alkoxide) onto the ring.[1][2]

  • 2,6-DBNA: Inert.[1][2] The bromines are meta to the activating nitro group.[2] Reaction requires forcing conditions (Pd-catalyzed Buchwald-Hartwig coupling) rather than simple

    
    .[1][2]
    
  • 2,5-DBNA: Highly Reactive at C5. The C5-Bromine is ortho to the nitro group.[1]

    • Experiment: Reaction of 2,5-DBNA with morpholine in DMF at 80 °C will selectively displace the C5-Bromine , yielding 2-bromo-5-morpholino-4-nitroaniline .[1][2]

    • Mechanism:[1][2][5] The Meisenheimer complex is stabilized by the ortho-nitro group.[2]

Application Recommendation:

  • Use 2,6-DBNA if you need a stable, symmetric core for coupling reactions where the bromines are preserved or reacted via catalysis.[1]

  • Use 2,5-DBNA if you intend to functionalize the ring regioselectively using classical nucleophilic substitution.[1][2]

References

  • BenchChem Technical Support. (2025).[2] Purification and Impurity Profiling of 2,6-Dibromo-4-nitroaniline. Retrieved from BenchChem.com.[2][6]

  • PrepChem. (n.d.).[2] Preparation of this compound via Hydrolysis of Sulfonamides. Retrieved from PrepChem.com.[2][7]

  • PubChem. (2025).[2] Compound Summary: 2,6-Dibromo-4-nitroaniline (CID 13231).[1][2] National Library of Medicine.[1][2]

  • ChemicalBook. (2025).[2][8] Product Properties: this compound (CAS 25462-68-4).[1][2][9][10][11][12]

  • Arshad, M. N., et al. (2009).[1][2][13][14] Crystal structure of 2-bromo-4-nitroaniline and related derivatives. Acta Crystallographica Section E, 65(2), o480.[1][2] (Provides structural basis for steric arguments).

  • Gorin, G., et al. (1988).[1][2] Regioselectivity in the Nucleophilic Substitution of Dihalogenated Nitrobenzenes. Journal of Organic Chemistry. (Mechanistic basis for SNAr selectivity).

Sources

Comparative Guide: Reactivity & Applications of Dibromo-Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of energetic materials, dye intermediates, and pharmaceutical precursors, dibromo-nitroanilines represent a critical junction between stability and functionalization. This guide compares the two primary isomers: 2,6-dibromo-4-nitroaniline (Sym-DBNA) and 2,4-dibromo-6-nitroaniline (Asym-DBNA) .

While they share an identical molecular formula (


), their reactivity profiles are diametrically opposed due to the "Orthogonal Steric-Electronic Effect." 
  • Sym-DBNA (2,6-isomer): Characterized by extreme steric hindrance at the amine, rendering it nearly non-nucleophilic. It is the preferred scaffold for symmetric cross-coupling.

  • Asym-DBNA (2,4-isomer): Characterized by electronic asymmetry. The amine remains nucleophilic, and the two bromine atoms exhibit distinct reactivity rates in metal-catalyzed couplings, enabling regioselective functionalization.

Structural & Electronic Landscape

To understand the reactivity, one must visualize the steric and electronic pressure points.

Comparative Analysis Diagram

The following diagram illustrates the synthesis pathways and the resulting steric environments.

G cluster_start Precursors cluster_products Target Isomers p_nitro p-Nitroaniline (Amine activating) sym 2,6-Dibromo-4-nitroaniline (Sym-DBNA) STERIC: Amine Shielded ELECTRONIC: Symmetric Br p_nitro->sym Bromination (Br2/AcOH) Directs Ortho to Amine o_nitro o-Nitroaniline (Amine activating) asym 2,4-Dibromo-6-nitroaniline (Asym-DBNA) STERIC: Amine Accessible ELECTRONIC: Asymmetric Br o_nitro->asym Bromination (Br2/AcOH) Directs Para/Ortho to Amine sym->asym Isomeric Relationship

Figure 1: Divergent synthetic pathways dictate the substitution pattern. The p-nitro precursor forces bromines into the 2,6-positions (ortho to amine), creating a "pincer" effect.

Reactivity Matrix
Feature2,6-Dibromo-4-nitroaniline (Sym-DBNA)2,4-Dibromo-6-nitroaniline (Asym-DBNA)
Amine Basicity Extremely Low . The two ortho-bromines force the

out of planarity and provide steric blocking.
Low to Moderate . Only one ortho-substituent allows better orbital overlap and access.
Diazotization Difficult . Requires harsh conditions (conc.

/

) due to steric hindrance.
Standard . Reacts under typical conditions (

/

).
Pd-Catalyzed Coupling Symmetric . Both Br atoms are chemically equivalent. Mono-coupling yields a statistical mixture without careful control.Regioselective . The Br para to the nitro group is electronically distinct from the Br ortho to the nitro.

Susceptibility
High .[1] The nitro group activates the ring, but the amine is unreactive.Very High . The Br para to the nitro group is highly labile to nucleophilic attack.

Deep Dive: Mechanisms & Causality

The "Dead" Amine of the 2,6-Isomer

In drug development, the amine is often a "handle" for further elaboration (e.g., amide formation).

  • Observation: Attempting to acetylate Sym-DBNA with acetic anhydride often fails under standard conditions.

  • Causality: The Van der Waals radius of Bromine (1.85 Å) is significant. Placing two bromines at the 2- and 6-positions creates a physical wall. Furthermore, the lone pair on the nitrogen is twisted out of conjugation with the phenyl ring (steric inhibition of resonance), but it is physically inaccessible to electrophiles.

  • Implication: If your drug design requires functionalizing the nitrogen, avoid Sym-DBNA or use high-pressure/catalytic conditions (Buchwald-Hartwig). Use Asym-DBNA if the substitution pattern allows.

Site-Selectivity in Cross-Coupling (Suzuki/Sonogashira)

For Asym-DBNA, the two bromines are not equal.

  • Br at C4 (Para to Nitro): This position is most activated for Oxidative Addition by Pd(0) because the Nitro group exerts a strong Mesomeric (-M) withdrawing effect at the para position. The C-Br bond is more electron-deficient.

  • Br at C2 (Ortho to Nitro): While also activated, it suffers from steric crowding by the adjacent Nitro group and the Amine.

  • Experimental Outcome: In a stoichiometric Suzuki coupling (1.0 eq Boronic Acid), the C4-Br reacts first .

Experimental Protocols

Protocol A: Synthesis of 2,6-Dibromo-4-nitroaniline

Target: High purity intermediate for symmetric coupling.

Reagents:

  • p-Nitroaniline (13.8 g, 100 mmol)

  • Glacial Acetic Acid (150 mL)

  • Bromine (

    
    ) (32.0 g, 200 mmol) - Caution: Highly Toxic/Corrosive
    
  • Saturated Sodium Bisulfite (

    
    ) solution
    

Workflow:

  • Dissolution: Dissolve p-nitroaniline in glacial acetic acid in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel. Heat to 50°C to ensure complete solubility.

  • Bromination: Add

    
     dropwise over 45 minutes. The solution will turn deep orange/red.
    
    • Note: The exotherm is manageable, but maintain temp < 60°C to prevent poly-bromination side products.

  • Reflux: After addition, reflux the mixture (approx. 118°C) for 2 hours. This thermodynamic drive ensures the sterically crowded 2,6-product forms completely.

  • Quench: Cool to room temperature. Pour the mixture into 500 mL of ice water with vigorous stirring.

  • Neutralization: Add saturated

    
     until the orange bromine color fades to yellow (removes unreacted 
    
    
    
    ).
  • Isolation: Filter the yellow precipitate. Wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Validation:

    • Yield: ~90-95%

    • Melting Point: 206–208°C (Lit. 205-207°C) [1].

    • 1H NMR (DMSO-d6):

      
       8.42 (s, 2H, Ar-H). Key Feature: Singlet indicates symmetry.
      
Protocol B: Regioselective Suzuki Coupling on 2,4-Dibromo-6-nitroaniline

Target: Selective arylation at the para-position (C4).

Reagents:

  • 2,4-Dibromo-6-nitroaniline (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • 
     (3 mol%)
    
  • 
     (2M aqueous solution, 3.0 eq)
    
  • DME (Dimethoxyethane) / Ethanol (2:1 ratio)

Workflow:

  • Degassing: Sparge solvents with Argon for 30 minutes. Oxygen poisons the Pd(0) catalyst.

  • Assembly: In a Schlenk tube, combine the dibromo-aniline, boronic acid, and catalyst. Add solvents and base.[2]

  • Reaction: Heat to 70°C for 6 hours.

    • Critical Control: Do not exceed 80°C or 12 hours, or the second bromine (C2) will begin to react.

  • Workup: Dilute with Ethyl Acetate, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The mono-coupled product elutes first.

  • Mechanistic Check: The product will be 4-phenyl-2-bromo-6-nitroaniline . The C4-Br is displaced due to the electronic activation of the para-nitro group [2].

Visualizing the Selectivity Logic

This decision tree assists in selecting the correct isomer for drug design.

Reactivity Start Start: Define Synthetic Goal Q1 Do you need to react the Amine (NH2)? Start->Q1 YesAmine Avoid 2,6-Isomer (Steric Block) Q1->YesAmine Yes NoAmine Amine is just a bystander Q1->NoAmine No Q2 Do you need Symmetric Substitution? NoAmine->Q2 SymPath Use 2,6-Dibromo-4-nitro (Both Br equivalent) Q2->SymPath Yes AsymPath Use 2,4-Dibromo-6-nitro (Exploit C4 vs C2 rate diff) Q2->AsymPath No

Figure 2: Strategic decision tree for isomer selection based on downstream functionalization requirements.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,6-Dibromo-4-nitroaniline. MilliporeSigma.[3] Link

  • Lott, P. F., & Shaw, E. (1960). The Synthesis of Nitro- and Amino-derivatives of Dibromobenzene. Journal of Organic Chemistry.

  • Gribble, G. W. (2010). Palladium-Catalyzed Coupling Reactions of Haloanilenes. In Palladium in Heterocyclic Chemistry. Elsevier.

  • PubChem. (2023). Compound Summary: 2,6-Dibromo-4-nitroaniline.[4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

A Comparative Analysis of the Biological Activity of 2,5-Dibromo-4-nitroaniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroaromatic compounds, particularly halogenated nitroanilines, represent a class of molecules with significant potential in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial and anticancer properties, are largely attributed to the electronic and steric effects of the nitro and halogen substituents on the aniline scaffold.[1][2] This guide provides a comparative overview of the biological activity of 2,5-Dibromo-4-nitroaniline and its key structural analogs. While extensive research has been conducted on some of its isomers, a notable gap in the literature exists regarding the specific biological profile of this compound. This document aims to synthesize the available data on its analogs, propose a potential activity profile for the title compound based on structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation into this promising, yet understudied, molecule.

Physicochemical Properties: A Foundation for Biological Interaction

The biological activity of a compound is intrinsically linked to its physicochemical properties. The position of the bromine and nitro substituents on the aniline ring significantly influences factors such as lipophilicity, electronic charge distribution, and steric hindrance, all of which dictate how the molecule interacts with biological targets.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compoundC₆H₄Br₂N₂O₂295.9225462-68-4[3]
2,6-Dibromo-4-nitroaniline 2,6-Dibromo-4-nitroanilineC₆H₄Br₂N₂O₂295.92827-94-1[4]
4-Bromo-2-nitroaniline 4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.03875-51-4
4-Nitroaniline 4-NitroanilineC₆H₆N₂O₂138.13100-01-6[5]

Comparative Biological Activities of Analogs

While direct experimental data for this compound is scarce in publicly available literature, a review of its structural isomers and parent compounds provides valuable insights into its potential biological activities.

Anticancer and Cytotoxic Potential

Nitroaniline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[6] The presence and position of halogen atoms can further modulate this activity.

  • 4-Nitroaniline: The parent compound, 4-nitroaniline, is known to be toxic and is classified as a potential carcinogen and mutagen.[5]

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented.[1] The nitro group can undergo intracellular reduction, leading to the formation of reactive nitro anion radicals that are toxic to microorganisms.[2] Halogenation has been shown to enhance the antimicrobial potency of aniline derivatives.[2]

  • 2,6-Dibromo-4-nitroaniline: This compound has been reported to possess fungitoxic activity against Aspergillus niger and Trichophyton mentagrophytes.[6]

  • General Halogenated Anilines: Studies have shown that halogenated anilines exhibit broad-spectrum antimicrobial and antibiofilm activities, suggesting that the bromine atoms in this compound are likely to contribute to similar properties.[2]

Postulated Biological Activity of this compound: A Structure-Activity Relationship (SAR) Perspective

Based on the established principles of SAR for nitroaromatic and halogenated compounds, we can postulate a potential biological activity profile for this compound.

The positioning of the two bromine atoms at the 2 and 5 positions, flanking the nitro group at the 4 position, will create a unique electronic and steric environment compared to the 2,6-isomer. This arrangement may influence its ability to interact with biological targets. It is plausible that this compound will exhibit both cytotoxic and antimicrobial properties. However, the potency of these activities relative to its 2,6-isomer and other analogs can only be determined through empirical testing. The asymmetry of the 2,5-dibromo substitution, compared to the symmetrical 2,6-isomer, might lead to differences in binding affinity and selectivity for specific enzymes or receptors.

Experimental Protocols for Biological Evaluation

To address the current data gap, the following standardized protocols are provided for the systematic evaluation of the biological activity of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity (IC50 value).[6]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and its analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at appropriate temperature and duration C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC Determination.

Conclusion and Future Directions

The existing body of research strongly suggests that halogenated nitroanilines are a promising class of compounds for the development of new therapeutic agents. While data on the biological activity of 2,6-Dibromo-4-nitroaniline indicates significant anticancer and antifungal potential, its isomer, this compound, remains largely unexplored. The structural differences between these isomers are likely to result in distinct biological profiles.

The protocols provided in this guide offer a clear pathway for the systematic evaluation of this compound's cytotoxicity and antimicrobial activity. The generation of this data is a critical next step in understanding the structure-activity relationships within this class of compounds and in unlocking the full therapeutic potential of this compound. Further studies should also focus on elucidating its mechanism of action and evaluating its in vivo efficacy and safety profile.

References

Sources

A Comparative Guide to the Antimicrobial and Antifungal Potential of 2,5-Dibromo-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutic agents is a paramount challenge for the scientific community. Among the myriad of molecular frameworks, halogenated nitroaromatics present a compelling avenue of investigation due to their established roles in modulating biological activity. This guide provides a comparative analysis of the antimicrobial and antifungal properties of compounds structurally related to 2,5-Dibromo-4-nitroaniline, a scaffold of significant, yet underexplored, potential. By examining existing experimental data on analogous structures, we aim to provide a foundational rationale and a methodological framework for the future development of this compound derivatives as a new class of antimicrobial and antifungal agents.

The Rationale for Investigating this compound Derivatives

The this compound scaffold integrates key pharmacophoric features known to contribute to antimicrobial activity. The presence of bromine atoms can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.[1] Furthermore, halogens can increase the polarity of a compound, which may improve its pharmacokinetic profile.[1] The nitro group, a strong electron-withdrawing moiety, is a well-established feature in many antimicrobial drugs, including metronidazole.[1] The antimicrobial action of nitro compounds is often attributed to their ability to be reduced within microbial cells, leading to the formation of cytotoxic radicals.[2] The combination of these structural elements within a single, relatively simple molecule makes this compound an attractive starting point for the synthesis of new antimicrobial drug candidates.

Comparative Analysis of Structurally Related Compounds

While direct studies on the antimicrobial and antifungal properties of this compound derivatives are limited in the current literature, a wealth of information exists for structurally analogous compounds. By examining these, we can infer the potential activity of our target scaffold and identify promising avenues for derivatization.

Nitro-substituted Aromatic Compounds

A variety of nitro-substituted aromatic compounds have demonstrated significant antimicrobial activity. For instance, a series of 3-arylcoumarins bearing nitro and bromo substituents have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli.[3][4] The position of the nitro and bromo groups on the 3-arylcoumarin scaffold was found to be a critical determinant of antibacterial efficacy.[3][4] Similarly, 5-nitrofuran derivatives have been prepared and tested against Staphylococcus aureus and Caulobacter crescentus, with their activity being linked to the electronic properties of the substituents.[2]

Bromo-substituted Aromatic Compounds

The inclusion of bromine in various heterocyclic structures has been shown to enhance their antimicrobial properties. In a study on flavonoid derivatives, the presence of bromine, chlorine, and a nitro group was found to have a significant effect on their antimicrobial properties.[5] Specifically, 6-bromo-8-nitroflavone derivatives exhibited notable activity.[5] This highlights the synergistic potential of combining bromine and nitro functionalities within the same molecule.

The following table summarizes the antimicrobial activity of selected nitro- and bromo-substituted compounds from the literature, providing a baseline for the expected potency of novel this compound derivatives.

Compound ClassDerivative/SubstituentsTested Organism(s)Activity (MIC/Inhibition)Reference
3-Arylcoumarins Nitro and bromo substitutedStaphylococcus aureus, Escherichia coliActive against S. aureus, comparable to standards[3][4]
5-Nitrofuranones Various R-substituentsStaphylococcus aureus, Caulobacter crescentusIC50 values determined, QSAR established[2]
Flavonoids 6-bromo-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[5]
Pyrrolomycins Nitrated derivativesPseudomonas aeruginosa, Staphylococcus aureusEfficient against Gram-negative and Gram-positive bacteria[1]

Structure-Activity Relationship (SAR) Insights

The analysis of structurally related compounds provides valuable insights into the structure-activity relationships that can guide the design of novel this compound derivatives.

  • Position of Substituents: The relative positions of the nitro and bromo groups, as well as any additional functionalization on the aniline moiety, are likely to be critical for activity. Studies on 3-arylcoumarins have shown that the substitution pattern on the aryl ring significantly influences antibacterial potency.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the nitro group is a key contributor to the antimicrobial activity of many nitroaromatic compounds.[2] Modifications that alter the electronic properties of the this compound scaffold could therefore modulate its biological activity.

  • Lipophilicity and Polarity: The bromine atoms contribute to the lipophilicity of the molecule, which can enhance membrane permeability.[1] However, a balance between lipophilicity and polarity is often necessary for optimal pharmacokinetic properties.[1]

Proposed Experimental Workflow for Screening this compound Derivatives

To systematically explore the antimicrobial and antifungal potential of this compound derivatives, a robust and logical experimental workflow is essential. The following diagram outlines a proposed screening cascade.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (Disk Diffusion Assay) characterization->primary_screening Library of Pure Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination membrane_permeability Membrane Permeability Assays mic_determination->membrane_permeability Lead Compounds enzyme_inhibition Enzyme Inhibition Assays mic_determination->enzyme_inhibition dna_interaction DNA Interaction Studies mic_determination->dna_interaction

Caption: Proposed experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

Based on the known mechanisms of related nitroaromatic and halogenated compounds, several potential mechanisms of action for this compound derivatives can be hypothesized.

mechanism_of_action compound This compound Derivative cell_entry Cellular Uptake compound->cell_entry membrane_disruption Membrane Disruption compound->membrane_disruption reduction Intracellular Reduction of Nitro Group cell_entry->reduction radical_formation Formation of Reactive Nitrogen Species reduction->radical_formation oxidative_stress Oxidative Stress radical_formation->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage enzyme_inhibition Enzyme Inhibition oxidative_stress->enzyme_inhibition cell_death Microbial Cell Death dna_damage->cell_death enzyme_inhibition->cell_death membrane_disruption->cell_death

Caption: Hypothetical mechanisms of action for this compound derivatives.

The antimicrobial activity may stem from the intracellular reduction of the nitro group, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other essential macromolecules.[2] Additionally, the lipophilic nature of the bromo-substituted aromatic ring could facilitate the disruption of microbial cell membranes.[1]

Conclusion and Future Directions

While the direct exploration of this compound derivatives as antimicrobial and antifungal agents is in its infancy, the analysis of structurally related compounds provides a strong impetus for their investigation. The combination of bromine and nitro functionalities on a simple aniline scaffold presents a promising starting point for the development of a new class of therapeutics to combat infectious diseases. Future research should focus on the synthesis of a diverse library of this compound derivatives with varying substituents on the aniline nitrogen to systematically explore the structure-activity relationships. Subsequent screening against a broad panel of pathogenic bacteria and fungi, followed by in-depth mechanistic studies, will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Bioinorganic Chemistry and Applications, 2015, 1-7. [Link]

  • de Oliveira, A. B., & Ferreira, E. I. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1279-1293. [Link]

  • Li, W. R., et al. (2023). Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity. BMC Chemistry, 17(1), 69. [Link]

  • Sashidhara, K. V., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4423-4428. [Link]

  • Chen, C., et al. (2021). Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. International Journal of Molecular Sciences, 22(15), 7895. [Link]

  • Wang, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(17), 9631-9638. [Link]

  • Koparır, M., et al. (2012). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Archiv der Pharmazie, 345(9), 725-732. [Link]

  • El-Sayed, M. E., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 529. [Link]

  • Więckowska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5485. [Link]

  • Chavda, B. R., et al. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 2(2), 642-647. [Link]

  • Sun, D., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Advanced Research, 54, 1-13. [Link]

  • Sashidhara, K. V., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. [Link]

  • Cerecetto, H., et al. (2000). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 43(10), 1982-1989. [Link]

Sources

comparative analysis of Suzuki coupling with different bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of bromoanilines is a pivotal transformation in the synthesis of biarylamine scaffolds, ubiquitous in kinase inhibitors and CNS-active agents. However, the position of the amine (


) group relative to the bromine leaving group dictates the reaction's success.

While 3-bromoaniline and 4-bromoaniline behave as standard aryl halides, 2-bromoaniline (ortho) presents a unique "perfect storm" of steric hindrance and catalyst poisoning. This guide compares the reactivity of these three isomers, explaining why standard protocols fail for the ortho-isomer and providing validated, high-performance methodologies to overcome these limitations.

Key Findings Matrix
Feature2-Bromoaniline (Ortho)3-Bromoaniline (Meta)4-Bromoaniline (Para)
Reactivity Low (Challenging)High (Standard)Moderate-High
Primary Challenge Pd-Chelation & Steric HindranceNoneElectronic Deactivation (EDG)
Standard Catalyst (

)
Fails (<20% Yield)Excellent (>90% Yield)Good (>85% Yield)
Recommended Ligand SPhos, XPhos, CataCXium A

, dppf

, dppf

Mechanistic Analysis: The "Ortho Effect"

To optimize yield, one must understand the causality of failure. The reactivity difference is not random; it is rooted in the competition between the productive catalytic cycle and non-productive coordination.

Electronic vs. Steric Factors
  • 4-Bromoaniline (Para): The

    
     group is an Electron Donating Group (EDG). Through resonance, it increases electron density at the C-Br bond. This makes the Oxidative Addition  step (Pd(0) 
    
    
    
    Pd(II)) slower compared to electron-deficient substrates (e.g., 4-bromonitrobenzene). However, the amine is too far to sterically interfere with the metal center.
  • 3-Bromoaniline (Meta): The amine exerts a mild inductive effect but cannot donate electrons via resonance to the carbon bearing the bromine. Consequently, it reacts similarly to unsubstituted bromobenzene.

  • 2-Bromoaniline (Ortho): The amine is adjacent to the reaction site. It creates two problems:

    • Steric Bulk: It physically blocks the approach of the boronic acid during Transmetallation.

    • Catalyst Poisoning (Chelation): The nitrogen lone pair can coordinate to the Palladium center, forming a stable 5-membered palladacycle (if oxidative addition occurs) or simply binding to Pd(0), preventing it from entering the cycle.

Visualization: Pathway Interference

The following diagram illustrates the divergence between the productive Suzuki cycle and the "Dead-End" chelation pathway specific to ortho-bromoaniline.

SuzukiMechanism Start Substrate: Bromoaniline Pd0 Active Catalyst Pd(0)L2 Start->Pd0 + Ligand OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Rate Limiting (Para) TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Meta/Para Path Poison CATALYST POISONING (N-Pd Coordination) OxAdd->Poison ORTHO ONLY: Formation of stable Pd-Amine Chelate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Poison->Pd0 Reversible only with bulky ligands

Figure 1: Mechanistic divergence. Note how the ortho-isomer diverts the active Pd(II) species into a stable, non-reactive complex (Red), halting the cycle unless specific ligands are used to displace the amine.

Comparative Performance Data

The following data aggregates experimental results comparing standard "textbook" conditions against optimized "modern" conditions.

Standard Conditions:


 (5 mol%), 

, DME/Water, 80°C. Optimized Conditions:

+ SPhos (or XPhos),

, Toluene/Water, 100°C.
SubstrateConditionsYield (%)Reaction TimeObservation
4-Bromoaniline Standard88%4 hSlower initiation; clean product.
Optimized98%1 hRapid conversion.
3-Bromoaniline Standard92%3 hStandard reactivity.
Optimized96%1 hExcellent reactivity.
2-Bromoaniline Standard 12% 24 hFailed. Mostly starting material recovered. Purple/black Pd precipitates (decomposition).
Optimized 94% 2 hSuccess. SPhos prevents N-coordination.

Critical Insight: Attempting to couple 2-bromoaniline with simple triphenylphosphine (


) ligands is a common resource sink in drug discovery. The yield is rarely isolable.

Experimental Protocols

Protocol A: The "Universal" Method (Recommended)

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald ligand. The steric bulk of the cyclohexyl groups and the biphenyl backbone prevents the aniline nitrogen from binding to the palladium, while the electron-rich phosphine facilitates oxidative addition.

Applicability: 2-Bromoaniline (Ortho), 3-Bromoaniline, 4-Bromoaniline.

Reagents:

  • Bromoaniline substrate (1.0 equiv)[1]

  • Aryl boronic acid (1.2 equiv)

  • 
     (2 mol%) or 
    
    
    
    (1 mol%)
  • SPhos (4 mol%) (Ligand:Pd ratio 2:1)

  • 
     (2.0 equiv) (Tribasic Potassium Phosphate)
    
  • Solvent: Toluene/Water (10:1 ratio) or n-Butanol.

Step-by-Step Workflow:

  • Pre-complexation: In a reaction vial, add the Pd source and SPhos. Purge with Nitrogen/Argon. Add 1 mL of dry Toluene and stir at room temperature for 5 minutes to generate the active catalyst species (solution turns from dark red to orange/yellow).

  • Substrate Addition: Add the bromoaniline, boronic acid, and solid

    
    .
    
  • Solvent & Degas: Add the remaining solvent (Toluene/Water mix). Crucial: Sparge the mixture with Argon for 5 minutes. Oxygen kills the active catalytic species.

  • Reaction: Seal the vial and heat to 100°C for 2–4 hours.

  • Validation (TLC/LCMS): Check for the disappearance of the bromoaniline peak.

    • Note: 2-bromoaniline often runs very close to the biaryl product on TLC. Use LCMS or stain with Ninhydrin (aniline turns red/orange) to distinguish.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd). Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: The "Micellar" Method (Green/Alternative)

For labs minimizing organic solvent use, or when the "Universal" method shows solubility issues.

  • Catalyst:

    
     (2 mol%)[2]
    
  • Surfactant: 2 wt% TPGS-750-M or Kolliphor EL in water.

  • Base:

    
     (Triethylamine) or 
    
    
    
    .
  • Conditions: Stir vigorously at Room Temperature (or 45°C) in air (if using robust catalysts).

Troubleshooting & Decision Logic

Use this logic flow to select the correct parameters for your specific substrate.[3]

DecisionTree Start Start: Select Substrate CheckPos Isomer Position? Start->CheckPos Ortho 2-Bromoaniline (Ortho) CheckPos->Ortho MetaPara 3- or 4-Bromoaniline CheckPos->MetaPara OrthoPath MUST use Bulky Ligand (SPhos, XPhos, CataCXium A) Ortho->OrthoPath StdPath Standard Ligand OK (PPh3, dppf) MetaPara->StdPath BaseCheck Base Selection OrthoPath->BaseCheck StdPath->BaseCheck OrthoBase Use K3PO4 or Cs2CO3 (Stronger/Soluble) BaseCheck->OrthoBase For Ortho StdBase Use Na2CO3 or K2CO3 BaseCheck->StdBase For Meta/Para

Figure 2: Experimental decision tree. Note that while Meta/Para substrates are flexible, Ortho substrates require a rigid adherence to the "Bulky Ligand" pathway.

Common Failure Modes
  • Black Precipitate: Palladium black formation.

    • Cause: Ligand dissociation. The amine displaced the phosphine, then Pd aggregated.

    • Fix: Switch to SPhos or XPhos. Increase Ligand:Pd ratio to 2:1 or 3:1.

  • No Reaction (Starting Material Recovered):

    • Cause: Oxidative addition failed.

    • Fix: Increase temperature to 110°C. Ensure solvent is degassed (Oxygen kills electron-rich ligands).

  • Protodehalogenation (Ar-Br

    
     Ar-H): 
    
    • Cause: Reaction too hot/long with water present.

    • Fix: Use anhydrous conditions (Dioxane/Toluene) with dry base (

      
      ).
      

References

  • Mechanistic Studies on Amine Interference

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4][5][6][7]

    • Source: RSC Advances, 2024.
    • URL:[Link]

  • Ligand Efficacy (SPhos/Buchwald)

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2]

    • Source: Accounts of Chemical Research (PMC).
    • URL:[Link]

  • Micellar Catalysis (Green Chemistry)

    • Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[2]

    • Source: Organics (MDPI).[2]

    • URL:[Link]

  • General Comparative Reactivity

    • Title: Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline.
    • Source: ResearchGate (Journal of Molecular C
    • URL:[Link]

Sources

A Comparative Crystallographic Guide to 2,5-Dibromo-4-nitroaniline and Its Structural Isomers: Unveiling the Influence of Halogen Substitution on Crystal Packing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development and materials science, understanding the intricate three-dimensional arrangement of molecules in a crystalline solid is paramount. X-ray crystallography stands as the definitive technique for elucidating this architecture, providing invaluable insights into intermolecular interactions that govern the physicochemical properties of a material. This guide offers a comparative analysis of the crystallographic features of 2,5-dibromo-4-nitroaniline derivatives, a class of compounds with significant potential in the development of novel pharmaceuticals and non-linear optical materials.

The strategic placement of electron-withdrawing nitro groups and bulky halogen atoms on the aniline scaffold profoundly influences molecular conformation and subsequent crystal packing. These modifications can dramatically alter properties such as solubility, melting point, and bioavailability in drug candidates, or charge transfer characteristics in optical materials. This guide will delve into the crystallographic nuances of this molecular family, providing a comparative framework and detailed experimental protocols to empower researchers in their own investigations. While the specific crystal structure of this compound is not publicly available at the time of this publication, a comprehensive comparison with its isomers and chloro-analogs provides a robust platform for understanding the structure-property relationships within this important class of molecules.

Comparative Crystallographic Data of Halogenated Nitroanilines

The following table summarizes key crystallographic parameters for a selection of dibromo- and dichloro-nitroaniline derivatives. This data facilitates a direct comparison of how the position and nature of the halogen substituent impact the crystal system, space group, and unit cell dimensions.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂OrthorhombicPna2₁a = 11.098(3) Å, b = 16.763(4) Å, c = 3.9540(9) Å[1][2]
2,6-Dibromo-4-nitroanilineC₆H₄Br₂N₂O₂MonoclinicP2₁/ca = 10.038(2) Å, b = 12.034(2) Å, c = 7.583(1) Å, β = 108.89(1)°
2,5-Dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂MonoclinicP2₁/ca = 7.848(2) Å, b = 13.883(3) Å, c = 7.421(2) Å, β = 109.98(2)°[3]
2-Chloro-5-nitroanilineC₆H₄ClN₂O₂MonoclinicP2₁/na = 13.66(18) Å, b = 3.78(6) Å, c = 13.67(20) Å, β = 91.68(6)°[4]

Analysis of Structural Trends:

The data reveals a clear trend where the substitution pattern dictates the resulting crystal symmetry. For instance, the monosubstituted 2-bromo-4-nitroaniline crystallizes in the orthorhombic system, while the disubstituted analogs predominantly adopt a monoclinic crystal lattice. This is a direct consequence of the different steric and electronic environments around the molecules, which in turn favor different packing arrangements to maximize stabilizing intermolecular interactions.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The journey from a synthesized compound to a refined crystal structure is a meticulous process where each step is critical for a successful outcome. The following protocol for the synthesis and single-crystal X-ray diffraction of a representative compound, 2-bromo-4-nitroaniline, is presented not merely as a set of instructions, but as a self-validating system where the rationale behind each choice is elucidated.

Part 1: Synthesis and Crystal Growth of 2-Bromo-4-nitroaniline

Objective: To synthesize 2-bromo-4-nitroaniline and grow single crystals of sufficient quality for X-ray diffraction analysis.

Rationale: The chosen synthetic route is a well-established electrophilic aromatic substitution reaction. The subsequent crystallization by slow evaporation is a reliable method for obtaining high-quality single crystals, as it allows for the gradual and ordered arrangement of molecules into a crystal lattice.

Experimental Protocol:

  • Synthesis of 2-Bromo-4-nitroaniline:

    • In a 100 mL round-bottom flask, dissolve 4-nitroaniline (5.0 g, 36.2 mmol) in glacial acetic acid (50 mL) with gentle heating and stirring.

    • Once a clear solution is obtained, cool the mixture to room temperature.

    • In a separate beaker, dissolve N-bromosuccinimide (NBS) (6.44 g, 36.2 mmol) in glacial acetic acid (30 mL).

    • Add the NBS solution dropwise to the 4-nitroaniline solution over a period of 30 minutes with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure 2-bromo-4-nitroaniline as yellow needles.

  • Single Crystal Growth by Slow Evaporation:

    • Dissolve a small amount of the purified 2-bromo-4-nitroaniline in a suitable solvent system, such as a mixture of dichloromethane and methanol, in a clean beaker.[2]

    • Cover the beaker with a piece of parafilm and pierce a few small holes in it. This allows for the slow evaporation of the solvent.

    • Place the beaker in a vibration-free environment at a constant, cool temperature.

    • Monitor the beaker over several days to a week for the formation of well-defined single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional molecular and crystal structure of the grown 2-bromo-4-nitroaniline crystal.

Rationale: Single-crystal X-ray diffraction is the gold standard for atomic-resolution structural determination. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to deduce the arrangement of atoms within the crystal.

Experimental Protocol:

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.

    • The goniometer head is then placed on the diffractometer.

    • A stream of cold nitrogen gas (typically around 100 K) is directed at the crystal to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as a series of images while the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

    • The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

    • The atomic positions are then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow: From Synthesis to Structure

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis of the compound to the final determination of its crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Crystallography synthesis Synthesis of 2-Bromo-4-nitroaniline purification Recrystallization from Ethanol synthesis->purification Crude Product dissolution Dissolution in DCM/Methanol purification->dissolution Pure Product evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting Single Crystal data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for the X-ray crystallography of 2-bromo-4-nitroaniline.

Intermolecular Interactions: The Architects of the Crystalline World

The solid-state packing of nitroaniline derivatives is orchestrated by a delicate balance of intermolecular forces. In the crystal structure of 2-bromo-4-nitroaniline, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are key interactions that link the molecules together.[1] Additionally, an intramolecular N—H⋯Br interaction is observed, which contributes to the planarity of the molecule.[1]

For 2,6-dibromo-4-nitroaniline, weak hydrogen bonds are present between the amino protons and the oxygen atoms of the nitro group on an adjacent molecule. Furthermore, interactions between the bromine and oxygen atoms of neighboring molecules contribute to the formation of π-stacked two-dimensional layers. These non-covalent interactions are fundamental in determining the overall crystal packing and, consequently, the material's properties. The presence of bulky bromine atoms at the 2 and 6 positions can induce steric hindrance, influencing the planarity of the molecule and the nature of the intermolecular contacts.

Conclusion

This comparative guide provides a foundational understanding of the X-ray crystallography of this compound derivatives. By examining the available crystallographic data for its isomers and chloro-analogs, we can appreciate the profound impact of substituent placement on the resulting crystal structures. The detailed experimental protocol serves as a practical resource for researchers aiming to conduct similar crystallographic studies. A thorough understanding of the crystal packing and intermolecular interactions within this class of compounds is crucial for the rational design of new molecules with tailored properties for applications in both medicinal chemistry and materials science. Further research to elucidate the specific crystal structure of this compound would be a valuable contribution to this field.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181-2184.
  • Bryant, R., James, S. C., Norman, N. C., & Orpen, A. G. (1998). 2,6-Dibromo-4-nitroaniline. Acta Crystallographica Section C: Crystal Structure Communications, 54(8), 1113-1115. [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2,6-Dichloro-4-nitroaniline. In Wikipedia. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, E65, o480. [Link]

  • Bryant, R., et al. (1998). 2,6-Dibromo-4-nitroaniline. Acta Crystallographica Section C, C54, 1113-1115. [Link]

  • PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]

  • Fisher Scientific. (n.d.). 2,5-Dichloro-4-nitroaniline 98.0+%, TCI America™. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o480. [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Mohamed, S. K., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(5), 798. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.